molecular formula C8H4BrNO3 B1345030 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 331646-98-1

8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1345030
CAS No.: 331646-98-1
M. Wt: 242.03 g/mol
InChI Key: YRJWMRDVBYWGKK-UHFFFAOYSA-N
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Description

8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C8H4BrNO3 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJWMRDVBYWGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649688
Record name 8-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione
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Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331646-98-1
Record name 8-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoisatoic anhydride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 8-Bromo-1H-benzo[d]oxazine-2,4-dione, a versatile heterocyclic compound. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering detailed data, experimental protocols, and a contextual workflow for its application.

Core Physicochemical Properties

8-Bromo-1H-benzo[d]oxazine-2,4-dione, also known as 3-Bromoisatoic anhydride, is a yellow solid recognized for its utility as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its chemical structure, featuring a bromine substituent, enhances its reactivity, making it a valuable building block in the development of novel compounds.[1]

Table 1: General and Structural Properties

PropertyValueSource
IUPAC Name 8-Bromo-1H-benzo[d][2][3]oxazine-2,4-dione[4]
Synonyms 3-Bromoisatoic anhydride, 8-Bromoisatoic anhydride[4]
CAS Number 331646-98-1[4]
Chemical Formula C₈H₄BrNO₃[1][4]
Molecular Weight 242.03 g/mol [1]
Appearance Yellow solid[1]
Storage 0-8°C[1]

Table 2: Experimental and Predicted Physicochemical Data

PropertyValueMethod
Melting Point No experimental data found. For comparison, 7-Bromo-1H-benzo[d][2][3]oxazine-2,4-dione has a melting point of 220.1-222.5°C.[5]-
Boiling Point No experimental data found.-
Solubility Soluble in organic solvents.Qualitative
pKa Predicted: ~6.5 (acidic proton on the nitrogen)Computational Prediction
logP Predicted: ~1.8Computational Prediction

Disclaimer: The pKa and logP values are computational predictions and should be confirmed by experimental methods.

Experimental Protocols

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[6]

Protocol:

  • Sample Preparation: A small amount of 8-Bromo-1H-benzo[d]oxazine-2,4-dione (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty sealed aluminum pan is used as a reference. The DSC instrument is calibrated using a standard with a known melting point, such as indium.

  • Thermal Scan: The sample and reference are placed in the DSC furnace. A temperature program is initiated, typically with a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-liquid phase transition.[7]

Solubility Determination

This protocol outlines a qualitative method for determining the solubility of 8-Bromo-1H-benzo[d]oxazine-2,4-dione in various solvents.[8]

Protocol:

  • Sample Preparation: Approximately 10 mg of the compound is placed into separate test tubes.

  • Solvent Addition: A volume of 1 mL of the desired solvent (e.g., water, ethanol, dimethyl sulfoxide, dichloromethane) is added to each test tube.

  • Observation: The tubes are agitated vigorously for 1-2 minutes. The solubility is observed and categorized as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not dissolve.

  • pH-Dependent Solubility: For aqueous insolubility, the tests can be repeated with 5% aqueous solutions of NaOH and HCl to assess solubility in acidic and basic conditions.[8]

pKa Determination by UV-Vis Spectrophotometry

The ionization constant (pKa) can be determined by observing the change in the UV-Vis absorbance spectrum of the compound at different pH values.

Protocol:

  • Stock Solution Preparation: A stock solution of 8-Bromo-1H-benzo[d]oxazine-2,4-dione is prepared in a suitable organic solvent (e.g., methanol or DMSO).

  • Buffer Preparation: A series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 10) are prepared.

  • Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to a final constant concentration.

  • Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the molecule have different absorption is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.

LogP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is determined by its distribution between an aqueous and an immiscible organic phase.[2][3][9] The shake-flask method is the traditional and a reliable technique for its determination.[10][11]

Protocol:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Compound Distribution: A known amount of 8-Bromo-1H-benzo[d]oxazine-2,4-dione is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are carefully separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Application in Drug Discovery Workflow

8-Bromo-1H-benzo[d]oxazine-2,4-dione is a valuable starting material in the synthesis of more complex heterocyclic compounds for drug discovery.[1] Its reactivity allows for diverse chemical modifications, enabling the generation of libraries of novel compounds for biological screening.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development start 8-Bromo-1H-benzo[d]oxazine-2,4-dione reaction Chemical Reactions (e.g., Nucleophilic Acyl Substitution, Ring Opening) start->reaction Starting Material library Library of Novel Bioactive Compounds reaction->library Generates screening High-Throughput Screening (HTS) library->screening Input for hit_id Hit Identification screening->hit_id Identifies lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Leads to preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical Candidate Selection clinical Clinical Trials preclinical->clinical Successful outcome drug Approved Drug clinical->drug Successful outcome

Figure 1: Drug Discovery Workflow Utilizing 8-Bromo-1H-benzo[d]oxazine-2,4-dione.

This workflow illustrates the progression from the initial synthetic intermediate to the potential development of a new therapeutic agent. 8-Bromo-1H-benzo[d]oxazine-2,4-dione serves as a critical starting point for generating chemical diversity, which is fundamental to the discovery of new drug candidates. The process involves the synthesis of a library of compounds, which are then screened for biological activity. Promising "hits" are identified and undergo lead optimization to improve their efficacy and safety profiles before advancing to preclinical and clinical development.

References

An In-depth Technical Guide to 8-Bromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 8-Bromo-1H-benzo[d]oxazine-2,4-dione, a versatile heterocyclic compound utilized by researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role as a precursor in the synthesis of biologically active molecules.

Chemical Identity and Structure

8-Bromo-1H-benzo[d]oxazine-2,4-dione, also known as 8-bromoisatoic anhydride, is a brominated derivative of isatoic anhydride. The presence of the bromine atom at the 8-position significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis.[1]

Structure:

G cluster_0 8-Bromo-1H-benzo[d]oxazine-2,4-dione C1 C2 C1->C2 Br Br C1->Br C3 C2->C3 C4 C3->C4 O3 O C3->O3 C5 C4->C5 C6 C5->C6 C6->C1 N NH C6->N N->C2 C7 N->C7 O1 O O2 O O2->C3 C7->O1 C7->O2

Molecular Structure of the Compound

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 331646-98-1
Chemical Formula C₈H₄BrNO₃
Synonyms 8-Bromoisatoic anhydride, 3-Bromoisatoic anhydride
Molecular Weight 242.03 g/mol
IUPAC Name 8-Bromo-1H-3,1-benzoxazine-2,4-dione

Physicochemical and Spectral Data

While specific experimental spectral data for 8-Bromo-1H-benzo[d]oxazine-2,4-dione is not widely published, the expected properties based on its structure and data from analogous compounds are summarized below.

Table 2: Physicochemical Properties

PropertyValue
Appearance Likely a solid
Purity ≥95% (Commercially available)
Storage Store at 0-8°C

Table 3: Expected Spectral Data

TechniqueExpected Data
¹H NMR Aromatic protons and a broad singlet for the N-H proton.
¹³C NMR Signals corresponding to aromatic carbons and two carbonyl carbons.
IR Spectroscopy Characteristic peaks for N-H stretching, aromatic C-H stretching, and two distinct C=O stretching bands for the anhydride functionality.[2]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine.

Synthesis

The synthesis of 8-Bromo-1H-benzo[d]oxazine-2,4-dione typically proceeds through the cyclization of 2-amino-3-bromobenzoic acid. This precursor can be synthesized via the bromination of 2-aminobenzoic acid.[3] The subsequent cyclization is commonly achieved using phosgene or a phosgene equivalent like triphosgene.[4]

synthesis_workflow start 2-Aminobenzoic Acid step1 Bromination start->step1 intermediate 2-Amino-3-bromobenzoic Acid step1->intermediate step2 Cyclization with Phosgene or Triphosgene intermediate->step2 product 8-Bromo-1H-benzo[d]oxazine-2,4-dione step2->product

Synthetic Workflow Diagram

Experimental Protocol: Synthesis of 2-Amino-3-bromobenzoic Acid

This protocol is based on the general procedure for the regioselective bromination of anthranilic acid.[3]

  • Dissolution: Dissolve 2-aminobenzoic acid in a suitable solvent such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature to ensure regioselectivity.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the product can be isolated by precipitation and filtration.

  • Purification: The crude product can be purified by recrystallization.

Experimental Protocol: Synthesis of 8-Bromo-1H-benzo[d]oxazine-2,4-dione

This protocol is a general procedure for the synthesis of isatoic anhydrides from anthranilic acids.[4]

  • Suspension: Suspend 2-amino-3-bromobenzoic acid in an inert solvent like dioxane.

  • Phosgenation: Add a solution of triphosgene in the same solvent dropwise to the suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Purification: Wash the product with a suitable solvent to remove impurities and dry under vacuum.

Applications in Organic Synthesis

8-Bromo-1H-benzo[d]oxazine-2,4-dione is a valuable building block for the synthesis of various heterocyclic compounds, most notably quinazolinones.[5][6] The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization to form diverse heterocyclic systems.[5]

reaction_pathway start 8-Bromo-1H-benzo[d]oxazine- 2,4-dione reagent + Amine (R-NH2) start->reagent Nucleophilic Attack intermediate Ring-opened Intermediate reagent->intermediate product Substituted Quinazolinone intermediate->product Cyclization

References

Spectroscopic Analysis of Bromo-Isatoic Anhydrides: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key chemical intermediates is paramount. This guide provides an in-depth look at the available spectral data for bromo-substituted isatoic anhydrides, compounds of significant interest in synthetic chemistry and pharmaceutical research.

Spectral Data Summary

The following tables summarize the reported ¹H NMR and ¹³C NMR spectral data for isatoic anhydride and its 6-chloro derivative. This information is crucial for confirming the structure and purity of these compounds.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) in ppm
Isatoic Anhydride DMSO-d₆11.72 (s, 1H), 7.92 (dd, J = 7.9, 1.0 Hz, 1H), 7.77–7.71 (m, 1H), 7.28–7.22 (m, 1H), 7.15 (d, J = 8.2 Hz, 1H)[1]
6-Chloro-1H-benzo[d][2]oxazine-2,4-dione DMSO-d₆11.86 (s, 1H), 7.86 (d, J = 2.3 Hz, 1H), 7.77 (dd, J = 8.7, 2.4 Hz, 1H), 7.16 (d, J = 8.7 Hz, 1H)[1]
6-Methyl-1H-benzo[d][2]oxazine-2,4-dione DMSO-d₆11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, J = 8.3, 1.5 Hz, 1H), 7.06 (d, J = 8.3 Hz, 1H), 2.33 (s, 3H)[1]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) in ppm
Isatoic Anhydride DMSO-d₆160.81, 148.02, 142.33, 137.86, 129.86, 124.44, 116.26, 116.23, 111.20[1]
6-Chloro-1H-benzo[d][2]oxazine-2,4-dione DMSO-d₆159.97, 147.78, 141.28, 137.66, 128.68, 128.18, 118.47, 113.01[1]
6-Methyl-1H-benzo[d][2]oxazine-2,4-dione DMSO-d₆160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98[1]

Infrared (IR) Spectroscopy

The IR spectrum of isatoic anhydride and its derivatives is characterized by the presence of two distinct carbonyl (C=O) stretching bands due to the anhydride functionality. One band, typically appearing at a higher wavenumber, corresponds to the asymmetric stretch, while the lower wavenumber band is due to the symmetric stretch. The exact positions of these bands can be influenced by the substituent on the aromatic ring.

Experimental Protocols

The synthesis of isatoic anhydride derivatives generally involves the cyclization of corresponding anthranilic acids. A representative experimental protocol is outlined below.

General Synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones

A common method for the synthesis of isatoic anhydrides involves a two-step approach starting from the corresponding 2-aminobenzoic acids.[1]

  • Protection of the Amine: The 2-aminobenzoic acid is first reacted with a protecting group source, such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), benzyloxycarbonyl chloride (Cbz-Cl), or ethyl chloroformate, to form an N-protected intermediate. This reaction is typically carried out in a suitable solvent at room temperature.

  • Cyclization: The N-protected intermediate is then treated with a cyclizing agent, such as thionyl chloride, which promotes the activation and subsequent ring closure to form the desired 1H-benzo[d][2]oxazine-2,4-dione.[1] The reaction mixture is stirred, often overnight, and the product is then isolated by filtration and washed.

Characterization: The synthesized compounds are typically characterized by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity.[1]

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of chemical compounds.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (e.g., 2-Aminobenzoic Acid) reaction Chemical Reaction (e.g., Protection & Cyclization) start->reaction workup Work-up & Purification (e.g., Filtration, Crystallization) reaction->workup product Isolated Product (Isatoic Anhydride Derivative) workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Structure Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: General workflow for chemical synthesis and analysis.

References

"synthesis of 8-bromo-substituted benzoxazinediones from anthranilic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 8-bromo-substituted 2H-1,4-benzoxazin-3(4H)-ones, starting from commercially available precursors. Due to the limited direct literature on the synthesis of the 8-bromo isomer from anthranilic acid, this guide outlines a well-precedented three-step synthesis commencing with the preparation of the key intermediate, 2-amino-3-bromophenol. The methodologies presented are based on established chemical transformations and analogous reactions reported in the scientific literature.

Synthetic Strategy Overview

The synthesis of 8-bromo-2H-1,4-benzoxazin-3(4H)-one can be efficiently achieved through a three-step sequence:

  • Demethylation: Synthesis of the crucial precursor, 2-amino-3-bromophenol, from 6-bromo-2-methoxyaniline.

  • N-Chloroacetylation: The selective acylation of the amino group of 2-amino-3-bromophenol with chloroacetyl chloride to yield N-(2-hydroxy-6-bromophenyl)-2-chloroacetamide.

  • Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis to form the final 8-bromo-2H-1,4-benzoxazin-3(4H)-one.

This approach is advantageous as it allows for the unambiguous placement of the bromine atom at the 8-position of the benzoxazinone ring system.

Experimental Protocols and Data

Step 1: Synthesis of 2-amino-3-bromophenol

This procedure follows a literature method for the demethylation of 6-bromo-2-methoxyaniline.[1]

Table 1: Reaction Parameters for the Synthesis of 2-amino-3-bromophenol

ParameterValue
Starting Material6-bromo-2-methoxyaniline (1.0 equiv)
ReagentBoron tribromide (1.0 M in CH₂Cl₂) (2.0 equiv)
SolventDichloromethane (CH₂Cl₂)
Temperature0 °C to Room Temperature
Reaction TimeOvernight
Yield92%

Experimental Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-methoxyaniline (5 mmol) in dichloromethane (30 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (10 mL, 10 mmol) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol (10 mL) at 0 °C.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of N-(2-hydroxy-6-bromophenyl)-2-chloroacetamide

This protocol is adapted from standard procedures for the N-chloroacetylation of aminophenols.[2]

Table 2: Reaction Parameters for the Synthesis of N-(2-hydroxy-6-bromophenyl)-2-chloroacetamide

ParameterValue
Starting Material2-amino-3-bromophenol (1.0 equiv)
ReagentChloroacetyl chloride (1.1 equiv)
BaseTriethylamine (1.2 equiv)
SolventDiethyl ether or Dichloromethane
Temperature0-10 °C to Room Temperature
Reaction Time6-24 hours
Estimated Yield80-90%

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-amino-3-bromophenol (1.0 equiv) and triethylamine (1.2 equiv) in a suitable solvent such as diethyl ether or dichloromethane.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 equiv) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir for 6 hours at 0-10 °C and then let it warm to room temperature and stir for an additional 18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 8-bromo-2H-1,4-benzoxazin-3(4H)-one

This intramolecular cyclization is a standard method for the formation of lactams and ethers.

Table 3: Reaction Parameters for the Synthesis of 8-bromo-2H-1,4-benzoxazin-3(4H)-one

ParameterValue
Starting MaterialN-(2-hydroxy-6-bromophenyl)-2-chloroacetamide (1.0 equiv)
BasePotassium carbonate or Sodium hydroxide
SolventAcetone, DMF, or Ethanol
TemperatureRoom Temperature to Reflux
Reaction Time4-12 hours
Estimated Yield70-85%

Experimental Protocol:

  • Dissolve N-(2-hydroxy-6-bromophenyl)-2-chloroacetamide (1.0 equiv) in a suitable solvent such as acetone, DMF, or ethanol in a round-bottom flask.

  • Add a base such as anhydrous potassium carbonate (2.0 equiv) or sodium hydroxide (1.2 equiv).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • If potassium carbonate was used, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 8-bromo-2H-1,4-benzoxazin-3(4H)-one.

Visualizations

Synthetic Pathway

Synthesis_Pathway A 6-bromo-2-methoxyaniline B 2-amino-3-bromophenol A->B BBr3, CH2Cl2 0 °C to RT, 92% C N-(2-hydroxy-6-bromophenyl)- 2-chloroacetamide B->C ClCOCH2Cl, Et3N Et2O, 0 °C to RT D 8-bromo-2H-1,4-benzoxazin-3(4H)-one C->D K2CO3, Acetone Reflux

Caption: Overall synthetic scheme for 8-bromo-2H-1,4-benzoxazin-3(4H)-one.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Demethylation cluster_step2 Step 2: N-Chloroacetylation cluster_step3 Step 3: Cyclization s1_start Dissolve 6-bromo-2-methoxyaniline in CH2Cl2 s1_cool Cool to 0 °C s1_start->s1_cool s1_add Add BBr3 dropwise s1_cool->s1_add s1_react Stir overnight at RT s1_add->s1_react s1_quench Quench with Methanol s1_react->s1_quench s1_evap Evaporate solvent s1_quench->s1_evap s1_purify Purify 2-amino-3-bromophenol s1_evap->s1_purify s2_start Dissolve 2-amino-3-bromophenol and Et3N in Et2O s1_purify->s2_start s2_cool Cool to 0-10 °C s2_start->s2_cool s2_add Add Chloroacetyl chloride s2_cool->s2_add s2_react Stir for 6-24h s2_add->s2_react s2_workup Workup (Ice, Extraction) s2_react->s2_workup s2_purify Recrystallize Intermediate s2_workup->s2_purify s3_start Dissolve intermediate in Acetone s2_purify->s3_start s3_add Add K2CO3 s3_start->s3_add s3_reflux Reflux for 4-12h s3_add->s3_reflux s3_filter Filter and Evaporate s3_reflux->s3_filter s3_precip Precipitate with water s3_filter->s3_precip s3_purify Recrystallize Final Product s3_precip->s3_purify

Caption: Step-by-step experimental workflow for the synthesis.

Concluding Remarks

This guide outlines a robust and logical synthetic route for the preparation of 8-bromo-substituted benzoxazinediones. While direct synthesis from anthranilic acid is not well-documented for this specific isomer, the presented pathway utilizing 2-amino-3-bromophenol as a key intermediate provides a reliable alternative. The experimental protocols are based on well-established and high-yielding chemical transformations, making this approach suitable for implementation in a research or drug development setting. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific applications.

References

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 8-Bromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-1H-benzo[d]oxazine-2,4-dione is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 8-position provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse range of functionalized derivatives. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate the application of this compound in research and development.

Introduction

The 1H-benzo[d]oxazine-2,4-dione scaffold is a privileged structure found in numerous biologically active molecules.[1] The introduction of a bromine atom at the 8-position significantly enhances the synthetic utility of this scaffold, allowing for late-stage functionalization through various cross-coupling methodologies. This strategic placement of the bromine atom opens avenues for the creation of novel derivatives with tailored electronic, steric, and pharmacological properties. The stability and reactivity of 8-Bromo-1H-benzo[d]oxazine-2,4-dione make it a valuable building block in the synthesis of complex molecular architectures for drug discovery and the development of new materials.[2]

General Reactivity of the Bromine Atom

The bromine atom at the 8-position of the 1H-benzo[d]oxazine-2,4-dione ring is amenable to a range of organic reactions, most notably palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the dione functionality can influence the reactivity of the aryl bromide. The primary transformations involving the C-Br bond include:

  • Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by reacting with a boronic acid or ester.

  • Buchwald-Hartwig Amination: Formation of a new carbon-nitrogen bond by reacting with a primary or secondary amine.

  • Sonogashira Coupling: Formation of a new carbon-carbon bond by reacting with a terminal alkyne.

  • Heck Coupling: Formation of a new carbon-carbon bond by reacting with an alkene.

  • Copper-Catalyzed Reactions: Including Ullmann-type couplings.

  • Nucleophilic Aromatic Substitution (SNA_r): While less common for aryl bromides without strong electron-withdrawing groups positioned ortho or para to the leaving group, this pathway should be considered under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for the functionalization of the 8-bromo position. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
18-bromo-quinolinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
26-bromo-quinoxaline4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₂CO₃1,4-Dioxane1101692
35-bromo-indole3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O85878

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk tube, add 8-Bromo-1H-benzo[d]oxazine-2,4-dione (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.) and the degassed solvent system (e.g., toluene/water or 1,4-dioxane/water).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling cluster_legend Ar-Br 8-Bromo-1H-benzo[d]oxazine-2,4-dione Ar-Pd(II)-Br_L_n Ar-Pd(II)-Br Complex Ar-Br->Ar-Pd(II)-Br_L_n Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Ar-Pd(II)-Br_L_n Oxidative_Addition Oxidative Addition Ar-Pd(II)-R_L_n Ar-Pd(II)-R Complex Ar-Pd(II)-Br_L_n->Ar-Pd(II)-R_L_n RB(OH)2 Boronic Acid RB(OH)2->Ar-Pd(II)-R_L_n Base Base Base->Ar-Pd(II)-R_L_n Transmetalation Transmetalation Ar-Pd(II)-R_L_n->Pd(0)L_n Ar-R 8-Aryl-1H-benzo[d]oxazine-2,4-dione Ar-Pd(II)-R_L_n->Ar-R Reductive_Elimination Reductive Elimination Buchwald_Hartwig_Amination cluster_legend Ar-Br 8-Bromo-1H-benzo[d]oxazine-2,4-dione Ar-Pd(II)-Br_L_n Ar-Pd(II)-Br Complex Ar-Br->Ar-Pd(II)-Br_L_n Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Ar-Pd(II)-Br_L_n Oxidative_Addition Oxidative Addition Ar-Pd(II)-NR2_L_n Amido Complex Ar-Pd(II)-Br_L_n->Ar-Pd(II)-NR2_L_n R2NH Amine R2NH->Ar-Pd(II)-NR2_L_n Base Base Base->Ar-Pd(II)-NR2_L_n Amine_Coordination Amine Coordination Ar-Pd(II)-NR2_L_n->Pd(0)L_n Ar-NR2 8-Amino-1H-benzo[d]oxazine-2,4-dione Ar-Pd(II)-NR2_L_n->Ar-NR2 Reductive_Elimination Reductive Elimination Sonogashira_Coupling cluster_legend Ar-Br 8-Bromo-1H-benzo[d]oxazine-2,4-dione Ar-Pd(II)-Br_L_n Ar-Pd(II)-Br Complex Ar-Br->Ar-Pd(II)-Br_L_n Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Ar-Pd(II)-Br_L_n Oxidative_Addition Oxidative Addition Ar-Pd(II)-C≡C-R_L_n Alkynyl Complex Ar-Pd(II)-Br_L_n->Ar-Pd(II)-C≡C-R_L_n R-C≡CH Terminal Alkyne R-C≡CH->Ar-Pd(II)-C≡C-R_L_n Cu(I) Cu(I) Catalyst Cu(I)->Ar-Pd(II)-C≡C-R_L_n Base Base Base->Ar-Pd(II)-C≡C-R_L_n Transmetalation Transmetalation Ar-Pd(II)-C≡C-R_L_n->Pd(0)L_n Ar-C≡C-R 8-Alkynyl-1H-benzo[d]oxazine-2,4-dione Ar-Pd(II)-C≡C-R_L_n->Ar-C≡C-R Reductive_Elimination Reductive Elimination

References

The Potential Biological Activities of Brominated Benzoxazinediones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinediones, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of bromine atoms into the benzoxazinedione scaffold can modulate the physicochemical properties of the parent molecule, often leading to enhanced biological potency and selectivity. This technical guide provides an in-depth overview of the current state of research on the biological activities of brominated benzoxazinediones, with a focus on their anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Activity

Brominated benzoxazinone derivatives have demonstrated notable anti-inflammatory effects in various in vitro and in vivo models. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes and the production of nitric oxide (NO) and pro-inflammatory cytokines.

Quantitative Data on Anti-inflammatory Activity
Compound/DerivativeAssayResultReference
2-[α-Benzoylaminostyryl]-6,8-dibromo-3,1-benzoxazin-4(H)-oneCarrageenan-induced rat paw edemaSignificant inhibition, comparable to indomethacin[1]
Substituted 2-aryl-benzoxazinonesInhibition of neutrophil elastase release and superoxide generationCompounds 6 and 16 showed inhibitory effects[2]
Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema assay is a standard in vivo model for evaluating acute inflammation.

  • Animal Model: Wistar albino rats or Swiss albino mice are typically used. Animals are fasted overnight with free access to water before the experiment.

  • Groups: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the brominated benzoxazinedione).

  • Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specified period (e.g., 30-60 minutes) to allow for drug absorption, a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Many anti-inflammatory drugs exert their effects by inhibiting the COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

COX_Inhibition_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Brominated_Benzoxazinedione Brominated Benzoxazinedione Brominated_Benzoxazinedione->COX1_COX2 Inhibition

COX Inhibition Pathway

Antimicrobial Activity

Several studies have highlighted the potential of brominated benzoxazinediones as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence of bromine atoms is often associated with increased lipophilicity, which may facilitate the penetration of the compounds through microbial cell membranes.

Quantitative Data on Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
6,8-dibromo-3,1-benzoxazin-4-one derivativesStaphylococcus aureusNot specified[1]
Bacillus subtilisNot specified[1]
Escherichia coliNot specified[1]
Candida albicansNot specified[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: The brominated benzoxazinedione is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

Anticancer Activity

The cytotoxic effects of brominated benzoxazinediones have been evaluated against various human cancer cell lines, suggesting their potential as anticancer agents. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.

Quantitative Data on Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6,8-Dibromo-2-ethyl-4H-benzo[d][3]oxazin-4-one derivativesMCF-7 (Breast)Varies by derivative[4][5]
HepG2 (Liver)Varies by derivative[4][5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the brominated benzoxazinedione and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Logical Relationship: Anticancer Mechanism of Action

The anticancer activity of some benzoxazinone derivatives has been linked to the inhibition of bacterial type IIa topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacteria, and their inhibition leads to cell death. While these are bacterial enzymes, similar human topoisomerases are also important targets in cancer therapy.

Anticancer_Mechanism Brominated_Benzoxazinedione Brominated Benzoxazinedione Topoisomerase DNA Gyrase / Topoisomerase IV Brominated_Benzoxazinedione->Topoisomerase Inhibition DNA_Replication_Repair DNA Replication & Repair Topoisomerase->DNA_Replication_Repair Essential for Cell_Death Bacterial Cell Death / Inhibition of Cancer Cell Proliferation DNA_Replication_Repair->Cell_Death Inhibition leads to

Topoisomerase Inhibition Mechanism

Enzyme Inhibition

Brominated benzoxazinediones have been identified as inhibitors of various enzymes, highlighting their potential for the development of targeted therapies.

Quantitative Data on Enzyme Inhibition
Compound/DerivativeEnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
2-(2-Bromophenyl)-4H-3,1-benzoxazin-4-oneα-Chymotrypsin19.3 ± 0.916.8 ± 0.7Competitive[3]
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-oneα-Chymotrypsin23.4 ± 0.420.1 ± 0.5Competitive[3]
Indole-benzoxazinone derivativesHuman Acetylcholinesterase (hAChE)-20.2 ± 0.9 to 20.3 ± 0.9Non-competitive[6]
Experimental Protocol: α-Chymotrypsin Inhibition Assay
  • Reagents: α-Chymotrypsin solution, substrate solution (e.g., N-succinyl-L-phenylalanine-p-nitroanilide), and buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, inhibitor solution (brominated benzoxazinedione at various concentrations), and α-chymotrypsin solution.

    • Pre-incubate the mixture for a specific time at a controlled temperature.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 410 nm) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined from the dose-response curve. The inhibition constant (Ki) and the type of inhibition can be determined by analyzing the enzyme kinetics using Lineweaver-Burk or Dixon plots.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Inhibitor (Brominated Benzoxazinedione) Mixing Mix Enzyme, Buffer, and Inhibitor in 96-well plate Reagents->Mixing Preincubation Pre-incubate Mixing->Preincubation Reaction Add Substrate to initiate reaction Preincubation->Reaction Measurement Measure Absorbance kinetically Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Det_IC50 Determine IC50 value Calc_Inhibition->Det_IC50 Det_Ki Determine Ki and Inhibition Type Det_IC50->Det_Ki

Enzyme Inhibition Assay Workflow

Conclusion

This technical guide has summarized the significant biological activities of brominated benzoxazinediones, highlighting their potential as anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting agents. The provided quantitative data, detailed experimental protocols, and illustrative diagrams of signaling pathways and workflows offer a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to facilitate the design and development of novel therapeutic agents with improved efficacy and safety profiles.

References

A Comprehensive Review of 8-Substituted Benzo[d]oxazine-2,4-diones: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzo[d]oxazine-2,4-dione scaffold, a heterocyclic motif also known as isatoic anhydride, has emerged as a privileged structure in medicinal chemistry. Its versatile chemical nature allows for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. Among these, compounds bearing substituents at the 8-position have garnered significant interest for their potential as therapeutic agents, particularly in the fields of oncology and beyond. This technical guide provides a comprehensive literature review of 8-substituted benzo[d]oxazine-2,4-diones, focusing on their synthesis, quantitative biological data, and the underlying mechanisms of action.

Synthesis of 8-Substituted Benzo[d]oxazine-2,4-diones

The synthesis of 8-substituted benzo[d]oxazine-2,4-diones primarily relies on the cyclization of appropriately substituted 2-aminobenzoic acids (anthranilic acids). The key to accessing 8-substituted analogs is the availability of the corresponding 3-substituted anthranilic acids.

A common and effective strategy involves the use of an 8-bromo-benzo[d]oxazine-2,4-dione intermediate. This halogenated precursor serves as a versatile handle for introducing a wide range of substituents at the 8-position through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of 8-aryl and 8-heteroaryl derivatives.

General Synthetic Workflow for 8-Aryl Substituted Benzo[d]oxazine-2,4-diones via Suzuki Coupling:

G cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 8-Bromo-benzo[d]oxazine-2,4-dione 8-Bromo-benzo[d]oxazine-2,4-dione Reaction_Conditions Arylboronic acid or ester Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Toluene, Dioxane) 8-Bromo-benzo[d]oxazine-2,4-dione->Reaction_Conditions Reacts with 8-Aryl-benzo[d]oxazine-2,4-dione 8-Aryl-benzo[d]oxazine-2,4-dione Reaction_Conditions->8-Aryl-benzo[d]oxazine-2,4-dione Yields G 8-Substituted_Benzoxazinone 8-Substituted_Benzoxazinone c-Myc_Promoter c-Myc Promoter (G-quadruplex formation) 8-Substituted_Benzoxazinone->c-Myc_Promoter Induces c-Myc_mRNA_Expression c-Myc mRNA Expression c-Myc_Promoter->c-Myc_mRNA_Expression Downregulates Cell_Proliferation_Migration Cell Proliferation & Migration c-Myc_mRNA_Expression->Cell_Proliferation_Migration Inhibits G 8-Substituted_Benzoxazinone 8-Substituted_Benzoxazinone p53 p53 8-Substituted_Benzoxazinone->p53 Upregulates Bax Bax p53->Bax Activates Mitochondria Mitochondria Bax->Mitochondria Acts on Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Induces

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromoisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The chemical "8-bromo-isatoic anhydride" specified in the initial query does not correspond to a readily available compound in standard chemical databases. The information presented in this guide pertains to the closely related and commercially available isomer, 5-Bromoisatoic Anhydride . It is presumed that this is the compound of interest for research and development purposes.

This document provides a comprehensive overview of the safety protocols and handling precautions necessary for the use of 5-bromoisatoic anhydride in a laboratory and drug development setting. Adherence to these guidelines is critical to ensure the safety of all personnel and the integrity of the research.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-bromoisatoic anhydride is fundamental to its safe handling. This data, summarized in the tables below, has been compiled from various safety data sheets and chemical databases.

Physical Properties Value Source
Appearance Beige Powder Solid[1]
Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol [2]
Melting Point 280-285 °C (decomposes)[3]
Odor Odorless[1]
Solubility Readily soluble in water[4]
Chemical Identifiers Value Source
CAS Number 4692-98-2
IUPAC Name 6-bromo-1H-3,1-benzoxazine-2,4-dione[2]
Synonyms 6-Bromo-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione

Section 2: Hazard Identification and Toxicology

5-Bromoisatoic anhydride is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Classification Description Source
Acute Toxicity, Dermal Category 4: Harmful in contact with skin.[2]
Acute Toxicity, Inhalation Category 4: Harmful if inhaled.[2]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation Category 2: Causes serious eye irritation.[2]
Specific target organ toxicity — single exposure Category 3: May cause respiratory irritation.[2]
Reproductive Toxicity Category 1B: May damage fertility or the unborn child.[5]

Summary of Toxicological Effects:

  • Inhalation: Harmful if inhaled, may cause respiratory irritation.[2][5]

  • Skin Contact: Harmful in contact with skin and causes skin irritation.[2][5] May cause an allergic skin reaction.[1][6]

  • Eye Contact: Causes serious eye irritation.[5][6]

  • Ingestion: May be harmful if swallowed.[1]

  • Chronic Effects: May damage fertility or the unborn child.[5] The toxicological properties have not been fully investigated.[5][7]

Section 3: Safe Handling and Storage Protocols

Strict adherence to the following procedures is mandatory when handling 5-bromoisatoic anhydride.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Protection Type Specification Source
Eye/Face Protection Chemical safety goggles or face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][8]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[7][8]
Engineering Controls

Engineering controls are designed to minimize exposure risk at the source.

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][8] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5][8]

  • Dust Control: Implement measures to prevent the dispersion of dust.

Storage

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5][7] The material is sensitive to moisture.[1][8]

Section 4: Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

Emergency Situation Procedure Source
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If exposed or concerned, get medical attention/advice.[5]
Ingestion Do NOT induce vomiting. Get medical attention.[5]
Fire Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[5] Wear self-contained breathing apparatus.[5]
Accidental Release Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[5] Prevent the product from entering drains.

Section 5: Experimental Protocol: General Procedure for Handling a Hazardous Chemical Powder

The following is a generalized protocol for the safe handling of a powdered chemical substance like 5-bromoisatoic anhydride. This should be adapted to the specifics of any given experimental procedure.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Gloves prep_setup Set up work area in a certified chemical fume hood. prep_ppe->prep_setup prep_materials Gather all necessary equipment and reagents. prep_setup->prep_materials weigh Carefully weigh the required amount of 5-bromoisatoic anhydride. prep_materials->weigh transfer Transfer the powder to the reaction vessel. weigh->transfer dissolve Add solvent and initiate reaction according to the specific protocol. transfer->dissolve decontaminate Decontaminate all glassware and equipment. dissolve->decontaminate dispose Dispose of waste in a properly labeled hazardous waste container. decontaminate->dispose clean_area Clean the work area thoroughly. dispose->clean_area remove_ppe Remove PPE in the correct order. clean_area->remove_ppe

Caption: General workflow for handling 5-bromoisatoic anhydride.

Section 6: Logical Workflow for Safety and Handling

The following diagram illustrates the logical decision-making process and necessary precautions when working with 5-bromoisatoic anhydride.

G start Start: Handling 5-Bromoisatoic Anhydride assess_risk Assess Risks: - Inhalation - Skin/Eye Contact - Ingestion start->assess_risk eng_controls Implement Engineering Controls: - Fume Hood - Eyewash/Shower Station assess_risk->eng_controls ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat eng_controls->ppe handling Proceed with Handling ppe->handling spill Spill or Exposure? handling->spill emergency_proc Follow Emergency Procedures: - Evacuate - Decontaminate - Seek Medical Attention spill->emergency_proc Yes cleanup Safe Cleanup and Disposal spill->cleanup No emergency_proc->cleanup end End cleanup->end

Caption: Decision workflow for safe handling of 5-bromoisatoic anhydride.

By implementing these safety and handling protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with 5-bromoisatoic anhydride and ensure a safe and productive research environment.

References

Homologous Series of Halogenated 1H-benzo[d]oxazine-2,4-diones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of a homologous series of halogenated 1H-benzo[d]oxazine-2,4-diones. This class of compounds, also known as halogenated isatoic anhydrides, serves as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) at various positions on the benzene ring allows for the fine-tuning of their physicochemical properties and biological potency.

Synthesis of Halogenated 1H-benzo[d]oxazine-2,4-diones

The primary synthetic route to halogenated 1H-benzo[d]oxazine-2,4-diones involves the cyclization of the corresponding halogenated anthranilic acids. The synthesis of these precursors is a critical first step.

Synthesis of Halogenated Anthranilic Acid Precursors

The following table summarizes the synthetic approaches for preparing 5-halogenated anthranilic acids, which are key intermediates.

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
5-Fluoroanthranilic Acid3-Fluorobenzoic acid alkyl ester1. Nitrating acid in H₂SO₄, -10 to 30 °C. 2. Catalytic hydrogenation (Pt/C, S)Not specified[1]
5-Bromoanthranilic AcidAnthranilic acidBromine in glacial acetic acid, <15 °CNot specified[2][3]
5-Iodoanthranilic AcidAnthranilic acidIodine monochloride in dilute acetic acid88-90[4][5]
Experimental Protocols for Precursor Synthesis

Synthesis of 5-Bromoanthranilic Acid [2]

  • Dissolve 20 g of anthranilic acid in glacial acetic acid and cool the solution to below 15°C.

  • Slowly add a solution of bromine in glacial acetic acid until a persistent reddish-brown color is observed. A thick mass of white crystals will form.

  • Filter the product, wash with benzene, and dry.

  • Boil the dried product with water containing concentrated hydrochloric acid and filter while hot.

  • Extract the insoluble residue twice more with boiling water.

  • Cool the combined filtrates to precipitate 5-bromoanthranilic acid.

Synthesis of 5-Iodoanthranilic Acid [4]

  • Dissolve anthranilic acid in a mixture of water and concentrated hydrochloric acid.

  • Prepare a solution of iodine monochloride in concentrated hydrochloric acid and cool to 5°C.

  • Stir the iodine monochloride solution rapidly into the anthranilic acid solution at 20°C. A precipitate will form almost immediately.

  • Stir the mixture for one hour while allowing it to warm to room temperature.

  • Filter the precipitate, wash with cold water, and dry at 90-100°C to yield 5-iodoanthranilic acid.

Cyclization to Halogenated 1H-benzo[d]oxazine-2,4-diones

The cyclization of halogenated anthranilic acids to their corresponding isatoic anhydrides can be achieved through various methods, most commonly involving the use of phosgene or its equivalents. A general, safer laboratory-scale procedure involves the use of triphosgene or diphosgene.

General Experimental Protocol for Cyclization:

  • To a solution of the halogenated anthranilic acid in an inert solvent (e.g., dry THF or dioxane), add a stoichiometric amount of triphosgene under an inert atmosphere.

  • Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the pure halogenated 1H-benzo[d]oxazine-2,4-dione.

Biological Activities of Halogenated Benzoxazine Derivatives

Anticancer Activity

Halogenated heterocyclic compounds have demonstrated significant potential as anticancer agents. The following table includes IC₅₀ values for some halogenated benzothiadiazine and benzoxazine derivatives against various cancer cell lines.

CompoundHalogenCancer Cell LineIC₅₀ (µM)Reference
Halogenated Benzothiadiazine DerivativeBromoTriple-Negative Breast Cancer2.93 ± 0.07[6][7][8]
Substituted 4H-benzo[d][2][4]oxazineVariesMCF-7 (Breast Cancer)3.1 - 95[9][10]
Substituted 4H-benzo[d][2][4]oxazineVariesHCC1954 (Breast Cancer)3.1 - 95[9][10]
Antiviral Activity

Certain halogenated benzoxazolinone derivatives have shown selective inhibitory activity against specific viruses.

CompoundHalogenVirusSelectivity Index (CC₅₀/IC₅₀)Reference
6-(3-Fluorobenzoyl)benzoxazolin-2-oneFluoroHCMV and VZV10 - 20[11]
6-(3-Bromobenzoyl)benzothiazolin-2-oneBromoHCMV and VZV10 - 20[11]
6-(3-Iodobenzoyl)benzothiazolin-2-oneIodoHCMV and VZV10 - 20[11]

Experimental Workflows and Potential Mechanisms of Action

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and biological evaluation of a homologous series of halogenated 1H-benzo[d]oxazine-2,4-diones.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Anthranilic Acid halogenation Halogenation (F, Cl, Br, I) start->halogenation precursors Halogenated Anthranilic Acids halogenation->precursors cyclization Cyclization (e.g., with Triphosgene) precursors->cyclization products Halogenated 1H-benzo[d]oxazine-2,4-diones cyclization->products purification Purification & Characterization (Recrystallization, NMR, MS) products->purification screening In vitro Screening (Anticancer, Antimicrobial, Antiviral) purification->screening ic50 IC50 / MIC Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Synthetic and Biological Evaluation Workflow.
Hypothetical Signaling Pathway for Anticancer Activity

While the precise mechanism of action for many halogenated 1H-benzo[d]oxazine-2,4-diones is still under investigation, a plausible hypothesis involves the inhibition of key cellular signaling pathways implicated in cancer progression. The following diagram illustrates a hypothetical pathway where the compound inhibits a critical kinase, leading to apoptosis.

G compound Halogenated Benzoxazinedione compound->inhibition kinase Protein Kinase (e.g., Receptor Tyrosine Kinase) p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation apoptosis Apoptosis kinase->apoptosis Inhibits substrate Downstream Substrate proliferation Cell Proliferation & Survival p_substrate->proliferation Activates inhibition->kinase

Hypothetical Kinase Inhibition Pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of halogenated 1H-benzo[d]oxazine-2,4-diones is significantly influenced by the nature and position of the halogen substituent.

  • Electronegativity and Size: The electronegativity and atomic radius of the halogen atom can affect the molecule's ability to form hydrogen bonds, its lipophilicity, and its overall shape, all of which are critical for receptor binding.

  • Position of Substitution: The position of the halogen on the benzene ring can influence the electronic distribution within the molecule and its steric interactions with the biological target.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity.

A systematic study of a homologous series is crucial to delineate these relationships and to guide the rational design of more potent and selective drug candidates.

Conclusion

The homologous series of halogenated 1H-benzo[d]oxazine-2,4-diones represents a promising class of compounds with diverse biological activities. This guide provides a foundational understanding of their synthesis and potential therapeutic applications. Further research, particularly systematic in vitro and in vivo studies of a complete homologous series, is warranted to fully elucidate their structure-activity relationships and mechanisms of action, paving the way for the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinazolinones from 8-Bromo-1H-benzo[d]oxazine-2,4-dione

Application Notes and Protocols: Synthesis of Quinazolinones from 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1] Derivatives of quinazolinone have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The bromine-substituted quinazolinone core, in particular, has been a focus of research for its potential as a potent anticancer agent, often through the inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4]

This document provides detailed protocols for the synthesis of 8-bromo-quinazolinone derivatives starting from 8-Bromo-1H-benzo[d][5]oxazine-2,4-dione (also known as 8-bromo-isatoic anhydride). It includes a general one-pot, three-component synthesis, as well as a two-step procedure, with tabulated data on reaction conditions and yields. Furthermore, a diagram of the EGFR signaling pathway is provided to illustrate a common mechanism of action for these compounds.

Data Presentation

Table 1: One-Pot Synthesis of 2,3,8-Trisubstituted-Quinazolin-4(3H)-ones

This table summarizes the reaction conditions and yields for the one-pot synthesis of various 8-bromo-quinazolinone derivatives from 8-Bromo-1H-benzo[d][5]oxazine-2,4-dione, an amine, and an orthoester or aldehyde. While specific data for the 8-bromo derivative in a one-pot reaction is extrapolated from similar syntheses of substituted quinazolinones, these values provide a representative expectation for researchers.[6][7][8]

EntryAmine (R¹)Carbon Source (R²)CatalystSolventTemp (°C)Time (h)Yield (%)
1AnilineTriethyl orthoformateNone (Neat)None120585-95
24-MethylanilineTriethyl orthoformateNone (Neat)None120588-96
34-MethoxyanilineTriethyl orthoformateNone (Neat)None1204.590-97
4BenzylamineTriethyl orthoformateNone (Neat)None120682-90
5AnilineBenzaldehydep-TSAEthanolReflux875-85
64-Chloroaniline4-ChlorobenzaldehydeAcetic AcidDMF1001070-80

Yields are based on reported syntheses of analogous substituted quinazolinones and may vary for the 8-bromo derivative.

Table 2: Two-Step Synthesis of 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

This table outlines the reaction parameters for a two-step synthesis of a dibrominated quinazolinone derivative, which can be adapted for an 8-bromo analog. This method involves the initial formation of a benzoxazinone followed by reaction with a nucleophile.[9]

StepReactantsSolventTemp (°C)Time (h)Yield (%)
1Methyl 3,5-dibromoanthranilate, Acetic anhydrideEthanolReflux295
26,8-Dibromo-2-methyl-4H-benzo[d][5]oxazin-4-one, Hydrazine hydrateEthanolReflux393

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 8-Bromo-2,3-disubstituted-quinazolin-4(3H)-ones

This protocol describes a general method for the three-component reaction between 8-Bromo-1H-benzo[d][5]oxazine-2,4-dione, a primary amine, and an orthoester.[6][7]

Materials:

  • 8-Bromo-1H-benzo[d][5]oxazine-2,4-dione

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Triethyl orthoformate

  • Ethanol (optional, for purification)

Procedure:

  • In a round-bottom flask, combine 8-Bromo-1H-benzo[d][5]oxazine-2,4-dione (1.0 eq), the primary amine (1.1 eq), and triethyl orthoformate (1.2 eq).

  • Heat the reaction mixture at 120°C with stirring for 5-6 hours. The reaction can also be performed under microwave irradiation at 140°C for 20-30 minutes.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can often be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent (e.g., hexane:ethyl acetate).

Protocol 2: Synthesis of 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one (Adapted)

This protocol is adapted from the synthesis of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one and can be modified for the synthesis of the 8-bromo analog.[9]

Step 1: Synthesis of 8-Bromo-2-methyl-4H-benzo[d][5]oxazin-4-one

  • To a solution of methyl 3-bromoanthranilate (1.0 eq) in ethanol, add acetic anhydride (1.1 eq).

  • Reflux the mixture with stirring for 2 hours, monitoring the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 8-Bromo-2-methyl-4H-benzo[d][5]oxazin-4-one.

Step 2: Synthesis of 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one

  • In a flask, dissolve 8-Bromo-2-methyl-4H-benzo[d][5]oxazin-4-one (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture with stirring for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the solution under reduced pressure.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflowcluster_one_potOne-Pot Three-Component Synthesiscluster_two_stepTwo-Step Synthesisstart18-Bromo-1H-benzo[d][1,3]oxazine-2,4-dioneintermediate1In situ formation of2-aminobenzamide derivativestart1->intermediate1+ Amineamine1Primary Amine (R¹-NH₂)amine1->intermediate1carbon_sourceOrthoester / Aldehyde (R²)product18-Bromo-2,3-disubstitutedquinazolin-4(3H)-onecarbon_source->product1intermediate1->product1+ Carbon Source(Heat / Catalyst)start23-Bromoanthranilic Acid Derivativebenzoxazinone8-Bromo-benzoxazinonestart2->benzoxazinoneCyclizationproduct28-Bromo-3-substitutedquinazolin-4(3H)-onebenzoxazinone->product2+ NucleophilenucleophileNucleophile (e.g., Hydrazine)nucleophile->product2EGFR_Signaling_Pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_ras_pathwayRAS-RAF-MEK-ERK Pathwaycluster_pi3k_pathwayPI3K-AKT Pathwaycluster_nucleusNucleusEGFREGFRRASRASEGFR->RASActivationPI3KPI3KEGFR->PI3KActivationQuinazolinoneQuinazolinoneInhibitorQuinazolinone->EGFRInhibition ofAutophosphorylationATPATPADPADPRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell Proliferation,Survival, AngiogenesisERK->ProliferationTranscription FactorActivationAKTAKTPI3K->AKTAKT->ProliferationInhibition of ApoptosisEGFEGF (Ligand)EGF->EGFRBinding & Dimerization

Application Notes and Protocols: The Versatile Role of 8-Bromo-Isatoic Anhydride in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-isatoic anhydride, also known as 6-bromo-1H-benzo[d][1]oxazine-2,4-dione, is a pivotal starting material in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its utility stems from the reactive anhydride moiety, which readily undergoes ring-opening reactions with various nucleophiles, and the presence of a bromine atom, which serves as a handle for further molecular diversification through cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of 8-bromo-isatoic anhydride in the synthesis of key heterocyclic scaffolds, including quinazolinones and benzodiazepines, which are of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of biological activities.

Core Applications

The primary application of 8-bromo-isatoic anhydride in heterocyclic synthesis is as a precursor to 2-aminobenzoyl derivatives. The reaction with a nucleophile, typically an amine, results in the opening of the anhydride ring to form an intermediate that can subsequently cyclize to generate various heterocyclic systems. The bromo-substituent on the aromatic ring is particularly valuable as it can be used to modulate the electronic properties of the final molecule and to introduce additional complexity through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.

Application 1: Synthesis of 6-Bromo-Quinazolin-4(3H)-ones

One of the most prominent applications of 8-bromo-isatoic anhydride is in the synthesis of 6-bromo-quinazolin-4(3H)-ones. These scaffolds are present in numerous biologically active compounds. A highly efficient method for their preparation is the one-pot, three-component reaction involving 8-bromo-isatoic anhydride, a primary amine, and an aldehyde. This approach allows for the rapid generation of a library of diversely substituted quinazolinones.

Logical Workflow for Three-Component Quinazolinone Synthesis

G A 8-Bromo-Isatoic Anhydride D Ring Opening & Intermediate Formation A->D B Primary Amine (R-NH2) B->D C Aldehyde (R'-CHO) E Condensation C->E D->E F Intramolecular Cyclization E->F G 6-Bromo-2,3-disubstituted -2,3-dihydroquinazolin-4(1H)-one F->G H Oxidation (Optional) G->H I 6-Bromo-2,3-disubstituted -quinazolin-4(3H)-one H->I

Caption: Workflow for the three-component synthesis of quinazolin-4(1H)-ones.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones

This protocol is adapted from the synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one from 5-bromoanthranilic acid, which is a direct precursor to 8-bromo-isatoic anhydride.

Materials:

  • 5-Bromoanthranilic acid

  • Acetic anhydride

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Glacial acetic acid

  • Ethanol

Procedure:

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one (in situ formation from 8-Bromo-isatoic anhydride precursor)

  • A mixture of 5-bromoanthranilic acid (0.01 mol) and acetic anhydride (0.03 mol) is heated under reflux for 1 hour.

  • The excess acetic anhydride is removed by distillation under reduced pressure.

  • The resulting solid, 6-bromo-2-methyl-3,1-benzoxazin-4-one, can be used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one

  • To the crude 6-bromo-2-methyl-3,1-benzoxazin-4-one (0.01 mol) from Step 1, add the desired substituted aniline (0.01 mol) and glacial acetic acid (20 mL).

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the mixture is poured into crushed ice with constant stirring.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one.

Quantitative Data Summary for Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones

EntrySubstituted AnilineReaction Time (h)Yield (%)Melting Point (°C)
1Aniline578168-170
24-Methylaniline482180-182
34-Methoxyaniline485174-176
44-Chloroaniline675192-194
54-Nitroaniline672210-212
Application 2: Synthesis of 7-Bromo-1,4-Benzodiazepine-2,5-diones

8-Bromo-isatoic anhydride is a valuable precursor for the synthesis of 7-bromo-1,4-benzodiazepine-2,5-diones, a class of compounds with significant central nervous system activities. The synthesis typically involves the reaction of 8-bromo-isatoic anhydride with an α-amino acid, followed by cyclization.

Reaction Pathway for Benzodiazepine-2,5-dione Synthesis

G A 8-Bromo-Isatoic Anhydride C Ring Opening A->C B α-Amino Acid (e.g., Glycine) B->C D N-(2-amino-3-bromobenzoyl) -amino acid intermediate C->D E Intramolecular Cyclization (Dehydration) D->E F 7-Bromo-1,4-benzodiazepine -2,5-dione E->F

Caption: Synthesis of 7-bromo-1,4-benzodiazepine-2,5-diones.

Experimental Protocol: Synthesis of 7-Bromo-3,4-dihydro-1H-benzo[e][2]diazepine-2,5-dione

This protocol describes a general method for the synthesis of 1,4-benzodiazepine-2,5-diones from isatoic anhydrides, adapted for the 8-bromo derivative.

Materials:

  • 8-Bromo-isatoic anhydride

  • Glycine

  • Pyridine

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of glycine (0.01 mol) in a mixture of pyridine (10 mL) and DMF (10 mL) is prepared.

  • 8-Bromo-isatoic anhydride (0.01 mol) is added portion-wise to the solution with stirring.

  • The reaction mixture is heated at 100-110 °C for 2-3 hours.

  • The solvent is removed under reduced pressure.

  • The residue is treated with cold water and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent like ethanol or acetic acid to yield pure 7-bromo-3,4-dihydro-1H-benzo[e][2]diazepine-2,5-dione.

Quantitative Data Summary for Synthesis of 7-Bromo-1,4-Benzodiazepine-2,5-diones with various α-Amino Acids

Entryα-Amino AcidReaction Time (h)Yield (%)
1Glycine2.575
2Alanine372
3Valine3.568
4Phenylalanine370

Further Diversification of Bromo-Substituted Heterocycles

The bromine atom on the synthesized heterocyclic scaffolds provides a versatile handle for further chemical modifications, enabling the creation of novel and complex molecules. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard.

Post-Synthethic Modification Workflow

G cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination A 6-Bromo-Quinazolinone C Pd Catalyst Base A->C B Aryl/Heteroaryl Boronic Acid B->C D 6-Aryl/Heteroaryl -Quinazolinone C->D E 6-Bromo-Quinazolinone G Pd Catalyst Base E->G F Amine (R2NH) F->G H 6-(Dialkyl/Aryl)amino -Quinazolinone G->H

Caption: Diversification via cross-coupling reactions.

Conclusion

8-Bromo-isatoic anhydride is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for the efficient construction of complex scaffolds such as quinazolinones and benzodiazepines. The presence of the bromine atom offers a significant advantage for further functionalization, making it an indispensable tool for medicinal chemists and researchers in drug development. The protocols and data presented herein provide a solid foundation for the application of 8-bromo-isatoic anhydride in the exploration of novel chemical entities with potential therapeutic applications.

References

Application Note: Synthesis of 3-Substituted-7-bromo-1H-quinazoline-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Bromo-1H-benzo[d][1]oxazine-2,4-dione, also known as 8-bromoisatoic anhydride, is a versatile heterocyclic compound extensively used in medicinal chemistry and organic synthesis.[1][2] Its enhanced reactivity, owing to the bromine substituent, makes it a valuable precursor for the synthesis of a variety of biologically active molecules.[1][2] This application note details the reaction of 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione with primary amines to yield 3-substituted-7-bromo-1H-quinazoline-2,4-diones. Quinazoline-2,4-dione derivatives are of significant interest in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization. The primary amine initially attacks one of the carbonyl groups of the anhydride, leading to a ring-opening to form an unstable N-substituted 2-amino-3-bromobenzamide intermediate. This intermediate subsequently undergoes cyclization, with the elimination of water, to form the stable quinazoline-2,4-dione ring system. This method is a straightforward and efficient route to novel quinazolinone derivatives.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative 3-substituted-7-bromo-1H-quinazoline-2,4-dione using a primary amine.

Materials and Methods

  • Reagents:

    • 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione (CAS: 331646-98-1)

    • Propylamine

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethanol

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexane

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer with heating plate

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and flask

    • Melting point apparatus

    • NMR spectrometer

    • Mass spectrometer

Protocol for the Synthesis of 7-Bromo-3-propyl-1H-quinazoline-2,4(3H)-dione

  • To a solution of 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione (1.0 g, 3.9 mmol) in anhydrous N,N-dimethylformamide (20 mL) in a 100 mL round-bottom flask, add propylamine (0.23 g, 3.9 mmol) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 120 °C and maintain it at this temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of approximately 2-3, which should result in the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-Bromo-3-propyl-1H-quinazoline-2,4(3H)-dione as a white solid.

  • Dry the purified product under vacuum.

  • Determine the melting point and characterize the product using NMR and mass spectrometry.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a series of 3-substituted-7-bromo-1H-quinazoline-2,4-diones.

Table 1: Reaction Yields

Primary AmineProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
Propylamine7-Bromo-3-propyl-1H-quinazoline-2,4(3H)-dioneC₁₁H₁₁BrN₂O₂283.1285-95
Butylamine7-Bromo-3-butyl-1H-quinazoline-2,4(3H)-dioneC₁₂H₁₃BrN₂O₂297.1582-92
Benzylamine7-Bromo-3-benzyl-1H-quinazoline-2,4(3H)-dioneC₁₅H₁₁BrN₂O₂331.1788-96

Table 2: Characterization Data

ProductMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
7-Bromo-3-propyl-1H-quinazoline-2,4(3H)-dione210-21211.5 (s, 1H), 7.9 (d, 1H), 7.5 (dd, 1H), 7.1 (d, 1H), 3.9 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H)162.1, 150.5, 141.8, 138.2, 128.5, 118.9, 116.3, 115.1, 42.3, 21.5, 11.2
7-Bromo-3-butyl-1H-quinazoline-2,4(3H)-dione198-20011.5 (s, 1H), 7.9 (d, 1H), 7.5 (dd, 1H), 7.1 (d, 1H), 3.9 (t, 2H), 1.6 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H)162.1, 150.5, 141.8, 138.2, 128.5, 118.9, 116.3, 115.1, 40.5, 30.1, 19.8, 13.5
7-Bromo-3-benzyl-1H-quinazoline-2,4(3H)-dione235-23711.6 (s, 1H), 7.9 (d, 1H), 7.5 (dd, 1H), 7.3-7.4 (m, 5H), 7.1 (d, 1H), 5.1 (s, 2H)162.0, 150.6, 141.7, 138.3, 136.2, 128.9, 128.7, 127.8, 127.5, 118.8, 116.4, 115.2, 45.1

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of 3-substituted-7-bromo-1H-quinazoline-2,4-diones.

Experimental Workflow

ExperimentalWorkflow step1 Dissolve 8-Bromo-1H-benzo[d]oxazine-2,4-dione in anhydrous DMF step2 Add primary amine dropwise at room temperature step1->step2 step3 Heat reaction mixture to 120°C for 4 hours step2->step3 step4 Cool to room temperature and pour into ice-water step3->step4 step5 Acidify with 1 M HCl to precipitate the product step4->step5 step6 Filter the crude product step5->step6 step7 Recrystallize from ethanol step6->step7 step8 Dry the purified product step7->step8 step9 Characterize the final product (Melting Point, NMR, MS) step8->step9

Caption: Experimental workflow for the synthesis and purification of 3-substituted-7-bromo-1H-quinazoline-2,4-diones.

Hypothetical Signaling Pathway

Many quinazolinone derivatives have been investigated as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling. The following diagram illustrates a simplified EGFR signaling pathway, a common target for such compounds.

SignalingPathway ligand EGF Ligand receptor EGFR ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization ras Ras dimerization->ras product 7-Bromo-quinazolinone Derivative product->dimerization Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation

Caption: Simplified EGFR signaling pathway, a potential target for quinazolinone derivatives.

References

Application Notes and Protocols for N-Alkylation of 8-Bromo-1H-benzo[d]oxazine-2,4-dione

Application Notes and Protocols for N-Alkylation of 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione, a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[2][3][4] The methodologies described herein are based on established procedures for the N-alkylation of isatoic anhydrides and its derivatives.[4][5][6][7][8]

Introduction

8-Bromo-1H-benzo[d][1]oxazine-2,4-dione, also known as 8-bromoisatoic anhydride, is a versatile heterocyclic compound.[2] The presence of the bromine substituent enhances its reactivity, making it a valuable building block in medicinal chemistry for the development of novel compounds.[2] N-alkylation of the isatoic anhydride core is a crucial step in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, including quinazolinones and benzodiazepinediones.[4][5] The general approach involves the deprotonation of the acidic N-H group with a suitable base, followed by reaction with an alkylating agent.[6][8]

N-Alkylation Protocols

Several methods for the N-alkylation of isatoic anhydrides have been reported, utilizing various bases and reaction conditions. The choice of protocol may depend on the specific alkylating agent, desired yield, and reaction time. Below is a summary of common protocols adapted for 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione.

Data Presentation: Comparison of N-Alkylation Protocols
ProtocolBase(s)Alkylating Agent (Example)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
1Sodium Hydride (NaH) / Potassium Carbonate (K2CO3)Benzyl HalideDMFRT - 10018 - 2470 - 87[4][5]
2Diisopropylamine (DIPA) / Tetrabutylammonium Bromide (TBAB)4-Chlorobenzyl ChlorideDichloromethane (DCM)302>88[4][5]
3Cesium Carbonate (Cs2CO3)Alkyl HalideN,N-Dimethylformamide (DMF)20 - 70Not SpecifiedNot Specified[9]
4Potassium Hydroxide (KOH)Alkyl HalideIonic LiquidNot SpecifiedNot SpecifiedNot Specified[9]

Note: Yields are based on reactions with isatoic anhydride and may vary for 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride and Potassium Carbonate

This protocol is a widely used method for the N-alkylation of isatoic anhydrides.[4][5]

Materials:

  • 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Potassium Carbonate (K2CO3), anhydrous

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a stirred suspension of Sodium Hydride (1.1 eq) and anhydrous Potassium Carbonate (1.1 eq) in anhydrous DMF under an inert atmosphere, add a solution of 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione (1.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take 18-24 hours to complete.[4]

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Efficient N-Benzylation using Diisopropylamine and Tetrabutylammonium Bromide

This novel method offers high yields and short reaction times for N-benzylation.[4][5]

Materials:

  • 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione

  • Diisopropylamine (DIPA)

  • Tetrabutylammonium Bromide (TBAB)

  • 4-Chlorobenzyl Chloride

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 8-Bromo-1H-benzo[d][1]oxazine-2,4-dione (1.0 eq) in Dichloromethane (DCM).

  • Add Diisopropylamine (2.0 eq) and Tetrabutylammonium Bromide (0.1 eq) to the solution.

  • Add 4-Chlorobenzyl Chloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at 30 °C for 2 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the pure product directly.[5]

Visualizations

General Workflow for N-Alkylation

N_Alkylation_Workflowcluster_prepReaction Setupcluster_reactionAlkylation Reactioncluster_workupWork-up & PurificationstartStartreagents8-Bromo-1H-benzo[d]oxazine-2,4-dione+ Base + Solventstart->reagentsadd_alkyl_halideAdd Alkyl Halidereagents->add_alkyl_halideDeprotonationstir_heatStirring / Heatingadd_alkyl_halide->stir_heatquenchQuench Reactionstir_heat->quenchReaction CompletionextractionExtractionquench->extractiondryingDryingextraction->dryingpurificationPurificationdrying->purificationendN-alkylated Productpurification->endchemical_transformationreactant8-Bromo-1H-benzo[d]oxazine-2,4-dioneintermediateAnionic Intermediatereactant->intermediate- H+productN-Alkyl-8-bromo-1H-benzo[d]oxazine-2,4-dioneintermediate->product+ R+baseBasebase->reactantalkyl_halideAlkyl Halide (R-X)alkyl_halide->intermediate

Application Notes and Protocols: Suzuki Coupling Reactions with 8-Bromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione, also known as 8-bromoisatoic anhydride, is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its unique structure allows for diverse functionalization, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is especially well-suited for the arylation of this scaffold, providing access to a wide array of 8-aryl-1H-benzo[d][1][2]oxazine-2,4-diones. These derivatives are key precursors for the synthesis of various heterocyclic compounds, including quinazolinones and other pharmacologically relevant molecules.

This document provides a detailed guide to performing Suzuki coupling reactions with 8-Bromo-1H-benzo[d]oxazine-2,4-dione, including a general protocol, representative reaction conditions, and expected outcomes. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids make this an attractive and versatile synthetic strategy.[1][2][3][4]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative conditions and expected yields for the Suzuki coupling of 8-Bromo-1H-benzo[d]oxazine-2,4-dione with various arylboronic acids. The data is compiled based on typical outcomes for Suzuki reactions involving similar electron-deficient aryl bromides.[5][6][7][8]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₃PO₄ (2)Toluene/H₂O (5:1)1101680-90
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME/H₂O (4:1)901275-85
43-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (5:1)1001070-80
54-Acetylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001865-75
62-Methylphenylboronic acidPd₂(dba)₃ (2)RuPhos (8)K₂CO₃ (2.5)Toluene/H₂O (5:1)1102460-70

Yields are estimated based on analogous reactions and may vary depending on the specific reaction conditions and purity of reagents.

Detailed Experimental Protocol

This protocol provides a general and robust method for the Suzuki-Miyaura coupling of 8-Bromo-1H-benzo[d]oxazine-2,4-dione with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Materials:

  • 8-Bromo-1H-benzo[d]oxazine-2,4-dione (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 8-Bromo-1H-benzo[d]oxazine-2,4-dione (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This can be achieved by evacuating the flask and backfilling with the inert gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (in a 4:1 ratio) to the flask via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-aryl-1H-benzo[d]oxazine-2,4-dione.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)-X (L₂) OxAdd->PdII_Ar Transmetal Transmetalation (R-B(OR)₂) Byproduct X-B(OR)₂ PdII_Ar->Byproduct PdII_ArR Ar-Pd(II)-R (L₂) Transmetal->PdII_ArR RedElim Reductive Elimination RedElim->Pd0 Product 8-Aryl-1H-benzo[d]oxazine-2,4-dione RedElim->Product ArX 8-Bromo-1H-benzo[d]oxazine-2,4-dione ArX->OxAdd RBOR2 Arylboronic Acid RBOR2->Transmetal Base Base Base->Transmetal caption General Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: General Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: 8-Bromo-1H-benzo[d]oxazine-2,4-dione, Arylboronic Acid, Base B Add Catalyst System: Pd(OAc)₂ + SPhos A->B C Purge with Inert Gas (N₂ or Ar) B->C D Add Degassed Solvent: 1,4-Dioxane/H₂O C->D E Heat to 100 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Quench F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K caption Experimental Workflow for Suzuki Coupling

Caption: Experimental Workflow for Suzuki Coupling.

References

Application Notes and Protocols for Screening 8-bromo-benzoxazinedione Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazinedione derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom at the 8th position of the benzoxazinedione scaffold can significantly modulate the compound's physicochemical properties, potentially enhancing its anticancer efficacy and selectivity. This document provides a detailed guide for the screening of novel 8-bromo-benzoxazinedione derivatives for their potential as anticancer agents. The protocols outlined below cover essential in vitro assays for determining cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Data Presentation: Cytotoxicity Screening

A primary step in anticancer drug discovery is to evaluate the cytotoxic effects of new chemical entities against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Hypothetical Data: The following table summarizes the hypothetical IC50 values for a series of 8-bromo-benzoxazinedione derivatives (BBD-1 to BBD-5) against various human cancer cell lines after 48 hours of treatment. This data is for illustrative purposes to demonstrate data presentation.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)
BBD-115.2 ± 1.822.5 ± 2.118.9 ± 1.525.1 ± 2.3
BBD-28.7 ± 0.912.4 ± 1.110.2 ± 0.814.8 ± 1.3
BBD-32.1 ± 0.34.5 ± 0.53.8 ± 0.45.2 ± 0.6
BBD-435.6 ± 3.248.2 ± 4.541.7 ± 3.952.3 ± 5.1
BBD-55.4 ± 0.67.9 ± 0.86.1 ± 0.79.3 ± 1.0
Doxorubicin0.9 ± 0.11.2 ± 0.21.1 ± 0.11.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 8-bromo-benzoxazinedione derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the 8-bromo-benzoxazinedione derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line of interest

  • 8-bromo-benzoxazinedione derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell line of interest

  • 8-bromo-benzoxazinedione derivatives

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Treat with 8-bromo-benzoxazinedione derivatives Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay (48h incubation) Compound_Treatment->MTT_Assay Data_Analysis_IC50 Calculate IC50 Values MTT_Assay->Data_Analysis_IC50 Compound_Treatment_IC50 Treat with IC50 concentrations Data_Analysis_IC50->Compound_Treatment_IC50 Select Potent Compounds Cell_Seeding_6well Seed Cancer Cells (6-well plate) Cell_Seeding_6well->Compound_Treatment_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Compound_Treatment_IC50->Cell_Cycle_Analysis Flow_Cytometry_Apoptosis Flow Cytometry Apoptosis_Assay->Flow_Cytometry_Apoptosis Flow_Cytometry_CellCycle Flow Cytometry Cell_Cycle_Analysis->Flow_Cytometry_CellCycle

Caption: Workflow for anticancer screening of 8-bromo-benzoxazinedione derivatives.

Apoptosis Signaling Pathway

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway BBD_Derivative 8-Bromo-Benzoxazinedione Derivative Cell_Stress Cellular Stress BBD_Derivative->Cell_Stress Death_Receptors Death Receptors (e.g., Fas, TNFR) BBD_Derivative->Death_Receptors Bcl2_Family Bcl-2 Family Modulation (Bax/Bcl-2 ratio ↑) Cell_Stress->Bcl2_Family DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptors->DISC Mitochondria Mitochondrial Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis signaling pathways induced by 8-bromo-benzoxazinedione derivatives.

Cell Cycle Regulation

G G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 G1_S_Checkpoint G1/S Checkpoint Arrest_G1 Arrest G1_S_Checkpoint->Arrest_G1 G2_M_Checkpoint G2/M Checkpoint Arrest_G2 Arrest G2_M_Checkpoint->Arrest_G2 BBD_Derivative 8-Bromo-Benzoxazinedione Derivative BBD_Derivative->G1_S_Checkpoint BBD_Derivative->G2_M_Checkpoint

Caption: Potential cell cycle arrest points induced by 8-bromo-benzoxazinedione derivatives.

Application Notes and Protocols: Antibacterial Assays for Compounds Derived from 8-Bromo-Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for conducting antibacterial assays on compounds derived from 8-bromo-isatoic anhydride. The primary focus is on the evaluation of novel quinazolinone derivatives, a class of compounds known for their broad spectrum of biological activities.

Introduction

Derivatives of isatoic anhydride, particularly quinazolinones, are a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The introduction of a bromine atom at the 8-position of the isatoic anhydride precursor can significantly influence the lipophilicity and electronic properties of the resulting molecules, potentially enhancing their interaction with biological targets and improving their antibacterial efficacy.

Recent studies have focused on the synthesis of new quinazoline derivatives from an 8-bromo-2-chloroquinazoline scaffold. Preliminary screenings of these compounds have shown significant antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli, indicating their potential as promising antibacterial agents.[1] This document outlines the standard methodologies for evaluating the antibacterial potential of such novel compounds.

Data Presentation: Antibacterial Activity of Bromo-Substituted Quinazolinones

While specific quantitative data for 8-bromo-isatoic anhydride derivatives from comprehensive studies are not widely available in the public domain, the following table presents representative data for di-bromo-substituted quinazolinone derivatives to illustrate how such data is typically presented. This data is sourced from studies on 6,8-dibromo-4(3H)quinazolinone derivatives.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Bromo-Quinazolinone Derivatives [2]

Compound IDTarget MicroorganismMIC (µg/mL)
VIIa Escherichia coli1.56
Salmonella typhimurium3.125
Listeria monocytogenes1.56
Staphylococcus aureus25
Pseudomonas aeruginosa25
Bacillus cereus25
VIIc Candida albicans0.78
Aspergillus flavus0.097

Note: The data presented is for 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl))-N-substituted benzoic acid hydrazide derivatives (VIIa and VIIc) and serves as an illustrative example.[2]

Experimental Protocols

Detailed methodologies for two standard antibacterial assays are provided below. These protocols are widely accepted for the initial screening and quantitative assessment of novel antimicrobial compounds.

Protocol 1: Agar Well Diffusion Assay

This method is used for the preliminary screening of antibacterial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium to inhibit the growth of a lawn of bacteria.

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound solutions of known concentration (e.g., in DMSO)

  • Positive control (standard antibiotic solution, e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the bacterial inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the entire surface of a Mueller-Hinton agar plate with the swab to ensure a uniform lawn of bacterial growth.

  • Well Preparation:

    • Using a sterile cork borer, punch equidistant wells (6-8 mm in diameter) in the inoculated agar plate.

  • Application of Test Compounds:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

    • Add the same volume of the positive and negative controls to their respective wells on the same plate.

  • Incubation:

    • Allow the plates to stand for a few minutes to allow for the diffusion of the compounds.

    • Incubate the plates in an inverted position at 37°C for 18-24 hours.

  • Observation and Measurement:

    • After incubation, observe the plates for the formation of a clear zone of inhibition around the wells.

    • Measure the diameter of the zone of inhibition in millimeters (mm).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Bacterial cultures

  • Test compound stock solution

  • Positive control (standard antibiotic)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension as described in the agar well diffusion protocol (0.5 McFarland standard).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control wells). This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final test concentrations.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening cluster_quantitative Quantitative Analysis cluster_evaluation Further Evaluation start 8-Bromo-Isatoic Anhydride step1 Reaction with Primary Amine & Aldehyde start->step1 product Novel Quinazolinone Derivatives step1->product screening Agar Well Diffusion Assay (Qualitative Screening) product->screening result1 Measure Zone of Inhibition screening->result1 mic_assay Broth Microdilution Assay result1->mic_assay Active Compounds result2 Determine Minimum Inhibitory Concentration (MIC) mic_assay->result2 evaluation Lead Compound Identification result2->evaluation Potent Compounds signaling_pathway Compound Bromo-Quinazolinone Derivative Target Bacterial Target (e.g., DNA Gyrase, Cell Wall Synthesis) Compound->Target Binding Inhibition Inhibition of Essential Pathway Target->Inhibition Effect Bacteriostatic or Bactericidal Effect Inhibition->Effect

References

Application Notes and Protocols: Anti-inflammatory Evaluation of 8-Bromo-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-inflammatory properties of 8-bromo-quinazolinone derivatives. The protocols detailed below are compiled from established research and are intended to guide the screening and characterization of these compounds as potential anti-inflammatory agents.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The substitution pattern on the quinazolinone scaffold plays a crucial role in modulating their biological effects. Bromine substitution, in particular, has been explored to enhance the anti-inflammatory potential of these molecules.[2][3] This document outlines the key in vivo and in vitro assays for assessing the anti-inflammatory efficacy of 8-bromo-quinazolinone derivatives.

Key Signaling Pathways in Inflammation

The anti-inflammatory action of quinazolinone derivatives often involves the modulation of key signaling pathways and enzymes that are central to the inflammatory response. A simplified overview of these pathways is presented below.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) TLR4 TLR4 Inflammatory_Stimuli->TLR4 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway activates COX2_Gene COX-2 Gene Transcription NF_kB_Pathway->COX2_Gene promotes COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein leads to Prostaglandins Prostaglandins COX2_Protein->Prostaglandins synthesizes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Arachidonic_Acid->COX2_Protein LOX_Pathway LOX Pathway Arachidonic_Acid->LOX_Pathway Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes synthesizes Leukotrienes->Inflammation Quinazolinone Bromo-Quinazolinone Derivatives Quinazolinone->NF_kB_Pathway inhibit Quinazolinone->COX2_Protein inhibit Quinazolinone->LOX_Pathway inhibit

Caption: Inflammatory pathways modulated by bromo-quinazolinone derivatives.

Data on Anti-inflammatory Activity

The following tables summarize the anti-inflammatory activity of various bromo-quinazolinone derivatives from published studies. It is important to note the specific substitution patterns as they significantly influence activity.

Table 1: In Vivo Anti-inflammatory Activity of Bromo-Quinazolinone Derivatives (Carrageenan-Induced Paw Edema Model)

Compound IDSubstitution PatternDose (mg/kg)Time (h)% Inhibition of EdemaReference
VIg 6,8-dibromo100123.8[5]
- 6-bromo50-59.61[2]
21 6-bromo50-32.5[3]

Table 2: In Vitro Anti-inflammatory and COX Inhibitory Activity

Compound IDSubstitution PatternAssayIC50 (µM)% InhibitionReference
8d - (Thioamide derivative)NO Production2.99-[6][7]
8g - (Thioamide derivative)NO Production3.27-[6][7]
8k - (Thioamide derivative)NO Production1.12-[6][7]
32 - (Substituted)COX-2-> Celecoxib[8]

Note: Specific substitution details for compounds in Table 2 were not fully available in the initial search results. The data indicates that halogenated quinazolinones show significant activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating acute inflammation.

G cluster_0 Acclimatization & Grouping cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Measurement & Analysis A1 Animal Acclimatization (1 week) A2 Animal Grouping (n=6 per group) A1->A2 B1 Administer Test Compound (e.g., 50 mg/kg, p.o.) A2->B1 B2 Administer Vehicle (Control Group) A2->B2 B3 Administer Standard Drug (e.g., Indomethacin) A2->B3 C1 Inject 0.1 mL of 1% Carrageenan (subplantar region of right hind paw) 60 min post-treatment B1->C1 B2->C1 B3->C1 D1 Measure Paw Volume at 0h (before carrageenan) D2 Measure Paw Volume at 1, 2, 3, 4h (post-carrageenan) D1->D2 D3 Calculate % Inhibition of Edema D2->D3

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test 8-bromo-quinazolinone derivatives

  • Reference standard (e.g., Indomethacin, Phenylbutazone)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6), including a control group, a reference standard group, and test groups for each derivative.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds, vehicle (control), and reference standard orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the compounds to selectively inhibit COX enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test 8-bromo-quinazolinone derivatives

  • Reference inhibitors (e.g., Ibuprofen for COX-1, Celecoxib for COX-2)

  • Assay buffer

  • Detection reagents (e.g., for measuring prostaglandin E2 production)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors.

  • Incubation: In a microplate, add the enzyme, the test compound (or reference inhibitor), and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Termination of Reaction: Stop the reaction after a defined period.

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).

  • Calculation: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.

Protocol 3: In Vitro Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay assesses the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][7]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS)

  • Test 8-bromo-quinazolinone derivatives

  • Reference standard (e.g., Dexamethasone)

  • Griess reagent

  • Cell viability assay kit (e.g., MTT)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the reference standard for a pre-incubation period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve of sodium nitrite.

  • Cell Viability Assay: Perform an MTT assay on the remaining cells to assess the cytotoxicity of the compounds.

  • Calculation: Calculate the percentage inhibition of NO production for each compound concentration and determine the IC50 value.

Conclusion

The protocols and data presented provide a framework for the systematic evaluation of 8-bromo-quinazolinone derivatives as potential anti-inflammatory agents. A combination of in vivo and in vitro assays is crucial for a comprehensive understanding of their efficacy and mechanism of action. Further studies, including detailed structure-activity relationship (SAR) analysis and investigation into their effects on other inflammatory mediators and signaling pathways, will be essential for the development of novel and potent anti-inflammatory drugs from this chemical class.

References

Application Notes and Protocols: 8-Bromo-1H-benzo[d]oxazine-2,4-dione as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1H-benzo[d][1]oxazine-2,4-dione, also known as 8-bromo-isatoic anhydride, is a versatile and highly reactive scaffold that serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds with significant biological activities.[2] Its utility in medicinal chemistry is underscored by the bromine substituent, which enhances the reactivity of the scaffold, making it amenable to diverse functionalization.[2] This key intermediate is particularly valuable in the development of pharmaceuticals, with applications in the synthesis of compounds targeting neurological disorders.[2] The broader class of 1H-benzo[d][1]oxazine-2,4-diones has been extensively used to generate molecules with a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antipsychotic, and antitumor effects. This document provides detailed application notes and experimental protocols for the use of 8-Bromo-1H-benzo[d]oxazine-2,4-dione in the synthesis of bioactive quinazolinone derivatives.

Key Applications

The primary application of 8-Bromo-1H-benzo[d]oxazine-2,4-dione in medicinal chemistry is as a precursor for the synthesis of quinazolinone and quinazoline derivatives. These resulting scaffolds are recognized for their broad therapeutic potential. Structure-activity relationship (SAR) studies have indicated that the presence of a halogen atom, such as bromine, at the 6 and 8 positions of the quinazolinone ring can enhance antimicrobial and cytotoxic activities.[3]

Anticancer Drug Discovery

Derivatives of 6,8-dibromo-4(3H)quinazolinone, synthesized from the corresponding bromo-substituted isatoic anhydride, have demonstrated potent cytotoxic effects against human cancer cell lines. Specifically, novel synthesized compounds have shown significant activity against the MCF-7 human breast carcinoma cell line.[4]

Antimicrobial Agent Development

The quinazolinone scaffold is a well-established pharmacophore for the development of antimicrobial agents. Acylhydrazone derivatives of 6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones have exhibited significant activity against a range of bacteria and fungi, including S. aureus, E. coli, and A. niger.[5]

Anti-inflammatory and Analgesic Research

The 6,8-dibromo-quinazolinone scaffold has also been utilized in the synthesis of compounds with potential anti-inflammatory and analgesic properties. By incorporating this core into larger, more complex heterocyclic systems, researchers have developed novel molecules for further investigation in these therapeutic areas.[6]

Data Presentation: Cytotoxic Activity of 6,8-Dibromo-4(3H)quinazolinone Derivatives

The following table summarizes the in vitro cytotoxic activity of selected 6,8-dibromo-4(3H)quinazolinone derivatives against the human breast carcinoma cell line MCF-7.

Compound IDStructureIC50 (µg/mL)[4]
Doxorubicin (Positive Control)Not explicitly stated in the provided text, but used as a comparator.
XIIIb 6,8-dibromo-2-styryl-3-(p-tolylamino)quinazolin-4(3H)-one1.7
IX 3-amino-6,8-dibromo-2-styrylquinazolin-4(3H)-one1.8
XIVd 6,8-dibromo-3-(p-chlorophenyl)-2-(2-(5-methylfuran-2-yl)vinyl)quinazolin-4(3H)-one1.83
XIVb 6,8-dibromo-3-(p-methoxyphenyl)-2-(2-(5-methylfuran-2-yl)vinyl)quinazolin-4(3H)-one5.4
XIVe 6,8-dibromo-3-(p-tolyl)-2-(2-(5-methylfuran-2-yl)vinyl)quinazolin-4(3H)-one6.84
XIIIa 6,8-dibromo-3-(phenylamino)-2-styrylquinazolin-4(3H)-one10.8
XIVc 6,8-dibromo-3-(phenyl)-2-(2-(5-methylfuran-2-yl)vinyl)quinazolin-4(3H)-one13.9
XVc N'-(6,8-dibromo-4-oxo-2-styrylquinazolin-3(4H)-yl)benzohydrazide15.7
XIVa 6,8-dibromo-2-(2-(furan-2-yl)vinyl)-3-phenylquinazolin-4(3H)-one29.6

Experimental Protocols

Protocol 1: Synthesis of 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (Intermediate I)

This protocol describes the synthesis of a key benzoxazinone intermediate from 3,5-dibromoanthranilic acid, which is a necessary precursor that can be synthesized from anthranilic acid.

Materials:

  • 3,5-dibromoanthranilic acid

  • Benzoyl chloride

  • Pyridine (anhydrous)

Procedure:

  • Dissolve 3,5-dibromoanthranilic acid in a minimal amount of anhydrous pyridine.

  • To this solution, add benzoyl chloride dropwise with constant stirring at room temperature.

  • Continue stirring for 30 minutes at the same temperature.

  • The resulting precipitate is filtered, washed with distilled water, and then with petroleum ether to remove any residual pyridine.

  • The solid product, 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, is dried under vacuum.

Protocol 2: General Procedure for the Synthesis of 3-Substituted-6,8-dibromo-2-phenyl-4(3H)-quinazolinones

This protocol outlines the reaction of the benzoxazinone intermediate with various primary amines to yield the corresponding quinazolinone derivatives.

Materials:

  • 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (Intermediate I)

  • Appropriate primary amine (e.g., p-aminoacetophenone)

  • Glacial acetic acid

Procedure:

  • A mixture of equimolar amounts of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one and the selected primary amine is refluxed in glacial acetic acid for 4-6 hours.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 3-substituted-6,8-dibromo-2-phenyl-4(3H)-quinazolinone.

Protocol 3: In Vitro Cytotoxicity Assay (MCF-7 Cell Line)

This protocol describes the evaluation of the cytotoxic activity of the synthesized quinazolinone derivatives against the human breast carcinoma cell line MCF-7 using a standard MTT assay.

Materials:

  • MCF-7 human breast cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Synthesized quinazolinone compounds dissolved in DMSO.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Doxorubicin (positive control).

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µg/mL) and the positive control, doxorubicin. A control group receiving only the DMSO vehicle should be included.

  • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability versus the compound concentration.

Visualizations

G A 8-Bromo-1H-benzo[d]oxazine-2,4-dione (8-Bromo-isatoic anhydride) B Reaction with Primary Amine (R-NH2) A->B Step 1 C Ring Opening and Cyclization B->C Step 2 D 8-Bromo-quinazolinone Derivatives C->D Product E Biological Screening D->E F Anticancer Activity (e.g., MCF-7 cells) E->F G Antimicrobial Activity (Bacteria, Fungi) E->G H Anti-inflammatory Activity E->H

Caption: General workflow for the synthesis and biological evaluation of 8-bromo-quinazolinone derivatives.

G cluster_synthesis Synthesis cluster_diversification Further Diversification A 3,5-Dibromoanthranilic Acid C Intermediate I: 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one A->C Pyridine B Benzoyl Chloride B->C E Intermediate II: 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone C->E Glacial Acetic Acid, Reflux D p-Aminoacetophenone D->E F Aromatic Aldehydes + Malononitrile G Pyridone Derivatives E->G One-pot reaction F->G

Caption: Synthetic pathway to novel anti-inflammatory agents.[6]

G start Start seed_cells Seed MCF-7 cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add varying concentrations of 8-bromo-quinazolinone derivatives incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals in DMSO incubate3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Development of Enzyme Inhibitors from 8-Bromo-Substituted Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of enzyme inhibitors derived from 8-bromo-substituted heterocyclic scaffolds. The strategic incorporation of a bromine atom at the 8-position of various heterocyclic cores has emerged as a promising strategy in medicinal chemistry to enhance inhibitory potency and selectivity. Here, we focus on notable examples, including 8-bromo-substituted chromones as sirtuin 2 (SIRT2) inhibitors and 8-bromo-substituted flavonoids as inhibitors of digestive enzymes, providing a framework for further exploration in drug discovery.

Application Note 1: 8-Bromo-Substituted Chroman-4-ones and Chromones as Selective SIRT2 Inhibitors

Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, is a key regulator in various cellular processes, including cell cycle control, and has been implicated in neurodegenerative diseases and cancer.[1][2][3] The development of selective SIRT2 inhibitors is therefore of significant therapeutic interest. A series of 8-bromo-substituted chroman-4-one and chromone derivatives have been identified as potent and selective inhibitors of SIRT2.[1][2][3]

Structure-Activity Relationship (SAR)

The inhibitory activity of these compounds is significantly influenced by substitutions on the chromone scaffold. Key SAR findings include:

  • Substitution at positions 6 and 8: Larger, electron-withdrawing groups at these positions are favorable for SIRT2 inhibition. The presence of a bromine atom at position 8 is a recurrent feature in potent inhibitors.[1][2][3]

  • Substitution at position 2: The nature of the substituent at this position also modulates activity.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected 8-bromo-substituted chroman-4-one derivatives against SIRT1, SIRT2, and SIRT3.

Compound IDStructureR2R6R8SIRT1 % Inhibition (at 200 µM)SIRT2 IC50 (µM)SIRT3 % Inhibition (at 200 µM)
1a Chroman-4-onen-pentylClBr<104.5<10
1b Chroman-4-onen-pentylBrBr<101.5<10
1c Chroman-4-onen-pentylIBr<102.5<10

Data sourced from J. Med. Chem. 2012, 55, 15, 6889–6899.[1][2][3]

Signaling Pathway

SIRT2 is primarily a cytoplasmic protein that deacetylates several key non-histone proteins, thereby modulating various signaling pathways. Its inhibition can lead to the hyperacetylation of substrates like α-tubulin, which affects microtubule dynamics and cell cycle progression. SIRT2 has also been shown to influence pathways such as the MEK/ERK signaling cascade.[4][5][6]

SIRT2_Pathway cluster_cytoplasm Cytoplasm 8_Bromo_Chromone 8-Bromo-Chromone Inhibitor SIRT2 SIRT2 8_Bromo_Chromone->SIRT2 Inhibits Tubulin α-Tubulin SIRT2->Tubulin Deacetylates MEK_ERK MEK/ERK Pathway SIRT2->MEK_ERK Activates [9] Tubulin_Ac Acetylated α-Tubulin Cell_Cycle Cell Cycle Progression Tubulin_Ac->Cell_Cycle Impacts Tubulin->Tubulin_Ac

Caption: SIRT2 inhibition by 8-bromo-chromones.

Experimental Protocols: 8-Bromo-Chromone Derivatives

Synthesis Protocol: General Procedure for 6,8-Disubstituted-2-pentylchroman-4-ones

This protocol is adapted from the synthesis of 6,8-dibromo-2-pentylchroman-4-one.[2]

Experimental Workflow: Synthesis

Synthesis_Workflow Start Start: 3',5'-disubstituted-2'-hydroxyacetophenone & hexanal Step1 Aldol Condensation: Piperidine, Microwave (150 °C, 15 min) Start->Step1 Step2 Purification: Column Chromatography Step1->Step2 End Product: 6,8-disubstituted-2-pentylchroman-4-one Step2->End

Caption: Synthesis of 6,8-disubstituted-2-pentylchroman-4-ones.

Materials:

  • 3′,5′-Dibromo-2′-hydroxyacetophenone

  • Hexanal

  • Piperidine

  • Microwave reactor

  • Silica gel for column chromatography

  • Solvents (e.g., ethyl acetate, hexane)

Procedure:

  • To a microwave vial, add 3′,5′-dibromo-2′-hydroxyacetophenone (1.0 eq), hexanal (1.5 eq), and piperidine (2.0 eq).

  • Seal the vial and heat the mixture in a microwave reactor at 150 °C for 15 minutes.

  • After cooling, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 6,8-dibromo-2-pentylchroman-4-one.

SIRT2 Inhibition Assay Protocol (Fluorometric)

This protocol is a general guideline based on commercially available SIRT2 inhibitor screening kits.[7][8][9][10]

Experimental Workflow: SIRT2 Assay

SIRT2_Assay_Workflow Start Start: Prepare Reagents Step1 Add SIRT2 enzyme to 96-well plate Start->Step1 Step2 Add 8-bromo-chromone inhibitor (or control) and incubate Step1->Step2 Step3 Add Substrate and NAD+ solution Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Add Developer solution Step4->Step5 Step6 Measure Fluorescence (Ex/Em = 395/541 nm) Step5->Step6 End Calculate % Inhibition and IC50 Step6->End

Caption: Fluorometric SIRT2 inhibition assay workflow.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate

  • NAD+

  • Assay Buffer

  • Developer solution

  • 8-bromo-chromone inhibitor stock solution (in DMSO)

  • 96-well black, flat-bottom plate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the 8-bromo-chromone inhibitor in assay buffer.

  • To the wells of a 96-well plate, add 5 µL of SIRT2 enzyme solution.

  • Add 45 µL of the diluted inhibitor solutions or control (assay buffer with DMSO for negative control, known inhibitor for positive control).

  • Mix and pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the reaction by adding 40 µL of a solution containing the fluorogenic substrate and NAD+.

  • Incubate the plate at 37 °C for 60 minutes, protected from light.

  • Stop the reaction and develop the signal by adding 10 µL of developer solution to each well.

  • Incubate at 37 °C for 10-15 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of ~395 nm and an emission wavelength of ~541 nm.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Application Note 2: 8-Bromo-Substituted Flavonoids as Inhibitors of Digestive Enzymes

Flavonoids are a class of natural products known for their diverse biological activities. The introduction of bromine atoms into the flavonoid scaffold can enhance their enzyme inhibitory properties. Notably, 8-bromo-substituted flavonoids have shown potent inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, suggesting their potential as antidiabetic agents.[11]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected 8-bromo-substituted flavonoids against α-glucosidase and α-amylase.

Compound IDStructureRα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
F4a 8-BromobaicaleinH0.52 ± 0.05-
F3a 6,8-DibromoluteolinOH-0.99 ± 0.12

Data sourced from Scientific Reports, 2025, 15, 25517.[11]

Other 8-Bromo-Substituted Heterocycles with Enzyme Inhibitory Potential

  • 8-Bromo-Quinolines: Derivatives of 8-bromo-quinoline have demonstrated anticancer properties, with some compounds showing inhibitory activity against topoisomerase I.[12][13] Further detailed enzymatic studies are warranted to fully characterize their inhibitory profiles.

  • 8-Bromo-Purines: 8-Bromoadenosine and 8-bromoguanosine are widely used as research tools in molecular biology. While their direct and potent inhibition of specific enzymes is not as extensively documented in the context of drug development, their structural features make them interesting starting points for the design of inhibitors for purine-binding enzymes such as kinases and phosphodiesterases.

Conclusion

The incorporation of a bromine atom at the 8-position of heterocyclic scaffolds represents a viable strategy for the development of potent and selective enzyme inhibitors. The case of 8-bromo-chromones as SIRT2 inhibitors exemplifies the successful application of this approach, with clear structure-activity relationships and potent in vitro activity. The provided protocols offer a foundation for the synthesis and evaluation of these and other 8-bromo-substituted heterocycles. Further exploration of diverse heterocyclic cores with 8-bromo substitution is encouraged to uncover novel inhibitors for a range of therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-Bromo-1H-benzo[d]oxazine-2,4-dione synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 8-Bromo-1H-benzo[d]oxazine-2,4-dione.

Issue 1: Low or No Product Formation

  • Question: I am not getting the desired product, or the yield is very low. What are the possible causes and solutions?

  • Answer: Low or no product formation can stem from several factors, from the quality of starting materials to the reaction conditions. Here's a systematic approach to troubleshoot this issue:

    • Starting Material Integrity:

      • Purity of 2-Amino-3-bromobenzoic Acid: Ensure the starting material is pure and dry. Impurities can interfere with the reaction. Consider recrystallizing the 2-amino-3-bromobenzoic acid if its purity is questionable.

      • Moisture: The presence of water can hydrolyze the cyclizing agent (e.g., phosgene, triphosgene, or thionyl chloride) and the product. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Conditions:

      • Inefficient Cyclization: The cyclization step is critical. If using a phosgene equivalent like triphosgene, ensure it is added slowly and the temperature is controlled, as the reaction can be exothermic. For methods involving a pre-protection step followed by cyclization with thionyl chloride, the reaction time and temperature are crucial for driving the reaction to completion.[1][2]

      • Inadequate Temperature: While some methods proceed at room temperature, others may require heating to overcome the activation energy, especially with the electron-withdrawing bromine substituent which can decrease the nucleophilicity of the amino group. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

      • Solvent Choice: The choice of solvent is important. Aprotic solvents like tetrahydrofuran (THF) or dioxane are commonly used. Ensure the solvent is anhydrous.

    • Work-up and Isolation:

      • Product Solubility: The product may have some solubility in the work-up solvents, leading to losses. Minimize the amount of solvent used for washing the crude product.

      • Hydrolysis during Work-up: Exposure to aqueous conditions for extended periods during work-up can lead to hydrolysis of the desired product. Keep the work-up process as brief as possible.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is impure. What are the likely side products and how can I remove them?

  • Answer: Impurities can arise from incomplete reactions or side reactions. Common impurities and purification strategies are outlined below:

    • Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted 2-amino-3-bromobenzoic acid in your product.

      • Detection: This can be identified by TLC or ¹H NMR spectroscopy.

      • Removal: Recrystallization is an effective method for removing unreacted starting material. A solvent system in which the product has lower solubility than the starting material at room temperature should be chosen.

    • Hydrolysis Product: The primary hydrolysis product is 2-amino-3-bromobenzoic acid.

      • Formation: This can form during the reaction if moisture is present, or during aqueous work-up.

      • Removal: Similar to the starting material, it can be removed by recrystallization.

    • Polymeric Byproducts: Under certain conditions, especially with phosgene or its equivalents, polymerization can occur.

      • Minimization: Slow addition of the cyclizing agent at a controlled temperature can minimize polymerization.

      • Removal: These are often insoluble and can be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 8-Bromo-1H-benzo[d]oxazine-2,4-dione?

A1: A widely adopted and efficient method is a two-step synthesis starting from 2-amino-3-bromobenzoic acid.[2] This typically involves:

  • N-protection: The amino group of 2-amino-3-bromobenzoic acid is protected, for example, as a carbamate (e.g., using Boc, Cbz, or Fmoc protecting groups).

  • Cyclization: The protected intermediate is then cyclized using a suitable reagent like thionyl chloride (SOCl₂) or a phosgene equivalent.[1][2]

Q2: What are the key safety precautions when working with reagents like phosgene, triphosgene, or thionyl chloride?

A2: These reagents are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Have a quenching solution (e.g., a solution of sodium bicarbonate) readily available to neutralize any spills.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, any intermediates, and the product. The spots can be visualized under UV light.

Q4: What is a suitable recrystallization solvent for purifying 8-Bromo-1H-benzo[d]oxazine-2,4-dione?

A4: The choice of solvent depends on the impurities present. A good starting point is to try solvents like ethyl acetate, acetonitrile, or a mixture of ethyl acetate and hexanes. The ideal solvent will dissolve the compound at elevated temperatures but result in good crystal formation upon cooling with minimal loss of the product in the mother liquor.

Data Presentation

Table 1: Comparison of General Synthetic Approaches for Substituted 1H-benzo[d]oxazine-2,4-diones

Synthetic RouteStarting MaterialKey ReagentsReported Yield (for analogous compounds)AdvantagesDisadvantages
Two-Step Synthesis2-Aminobenzoic Acid Derivatives1. Protecting Group (e.g., EtOCOCl) 2. Thionyl Chloride65-80% (over two steps)[1]High yields, avoids highly toxic reagents like phosgene.[1]Two-step process.
Direct Cyclization2-Aminobenzoic Acid DerivativesPhosgene or TriphosgeneVariableOne-pot reaction.Use of highly toxic reagents, potential for side reactions.
Microwave-Assisted SynthesisVariesVariesOften higher than conventional methods[3]Faster reaction times, potentially higher yields.[3]Requires specialized equipment.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 8-Bromo-1H-benzo[d]oxazine-2,4-dione

This protocol is adapted from the general method described by Mitsostergios et al. (2025) for substituted 1H-benzo[d]oxazine-2,4-diones.[1][2]

Step 1: Synthesis of 2-((Ethoxycarbonyl)amino)-3-bromobenzoic acid

  • To a solution of 2-amino-3-bromobenzoic acid (1 equivalent) in a suitable solvent (e.g., a mixture of acetone and water), add sodium carbonate (2 equivalents) and sodium bicarbonate (1 equivalent).

  • Cool the mixture in an ice bath.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-((ethoxycarbonyl)amino)-3-bromobenzoic acid.

Step 2: Synthesis of 8-Bromo-1H-benzo[d]oxazine-2,4-dione

  • Suspend 2-((ethoxycarbonyl)amino)-3-bromobenzoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Slowly add thionyl chloride (5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

  • The resulting solid is the crude 8-Bromo-1H-benzo[d]oxazine-2,4-dione.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate).

Visualizations

Troubleshooting_Yield Troubleshooting Low Yield in 8-Bromo-1H-benzo[d]oxazine-2,4-dione Synthesis cluster_starting_materials Check Starting Materials cluster_reaction_conditions Evaluate Reaction Conditions cluster_workup Review Work-up & Isolation start Low or No Product Yield sm_purity Purity of 2-amino-3-bromobenzoic acid? start->sm_purity sm_moisture Anhydrous conditions maintained? start->sm_moisture rc_cyclization Efficient cyclization agent addition? start->rc_cyclization rc_temp Optimal temperature and time? start->rc_temp rc_solvent Anhydrous aprotic solvent used? start->rc_solvent wu_solubility Product loss due to solubility? start->wu_solubility wu_hydrolysis Hydrolysis during work-up? start->wu_hydrolysis solution Implement Corrective Actions: - Recrystallize starting material - Ensure anhydrous conditions - Optimize reagent addition and temperature - Minimize solvent in work-up sm_purity->solution sm_moisture->solution rc_cyclization->solution rc_temp->solution rc_solvent->solution wu_solubility->solution wu_hydrolysis->solution

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Aminolysis of 8-Bromo-Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aminolysis of 8-bromo-isatoic anhydride to synthesize 2-amino-3-bromobenzamides.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary reaction in the aminolysis of 8-bromo-isatoic anhydride?

The primary reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl groups of the 8-bromo-isatoic anhydride. This leads to the opening of the anhydride ring and, after the elimination of carbon dioxide, the formation of the desired 2-amino-3-bromobenzamide.

Q2: What are the most common side reactions observed during the aminolysis of 8-bromo-isatoic anhydride?

The most common side reactions include:

  • Formation of Quinazolinone Derivatives: Cyclization reactions can occur, especially in the presence of trace impurities that can act as a one-carbon source, leading to the formation of quinazolinone or dihydroquinazolinone byproducts.

  • Dimerization: Self-condensation of 8-bromo-isatoic anhydride or reaction with the product can lead to the formation of dimeric impurities.

  • Formation of 8-bromo-anthraniloylanthranilic acid: This can occur if there is moisture in the reaction, leading to hydrolysis of the anhydride and subsequent reaction with another molecule of the anhydride.

  • Incomplete Reaction: The starting material may remain if the reaction conditions (temperature, time, or stoichiometry) are not optimal.

Q3: How does the bromine substituent affect the reaction?

The bromine atom is an electron-withdrawing group. This is expected to increase the electrophilicity of the carbonyl carbons in the isatoic anhydride ring, potentially making 8-bromo-isatoic anhydride more reactive than its unsubstituted counterpart. This increased reactivity might also lead to a higher propensity for side reactions if the reaction conditions are not carefully controlled.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Amino-3-bromobenzamide
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred efficiently. - Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC. - Use a slight excess (1.1-1.2 equivalents) of the amine.
Side Product Formation - See troubleshooting guides for specific side products below. - Lower the reaction temperature to favor the desired reaction pathway.
Degradation of Starting Material or Product - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture. - Avoid excessively high temperatures.
Sub-optimal Solvent - Experiment with different aprotic solvents of varying polarity, such as DMF, DMAc, or NMP.
Issue 2: Presence of a Major, Unidentified Side Product

If a significant side product is observed, consider the following possibilities:

  • Quinazolinone Formation:

    • Identification: Characterize the byproduct using techniques like NMR, MS, and IR spectroscopy. Quinazolinone derivatives will have characteristic spectroscopic signatures.

    • Troubleshooting:

      • Ensure all glassware is scrupulously clean and dry.

      • Use high-purity solvents and reagents to avoid contaminants that could act as a carbon source.

      • If aldehydes or similar impurities are suspected, consider purifying the starting materials and solvents.

  • Dimerization:

    • Identification: Mass spectrometry can help identify a product with a molecular weight corresponding to a dimer of the starting material or a related structure.

    • Troubleshooting:

      • Use a more dilute reaction mixture.

      • Add the amine solution slowly to the solution of 8-bromo-isatoic anhydride to maintain a low concentration of the anhydride.

      • Avoid strong bases, which can promote self-condensation reactions.

Issue 3: Difficulty in Purifying the Final Product
Problem Suggested Solution
Product is an oil or does not crystallize - Try different solvent systems for crystallization or precipitation. A co-solvent system (e.g., dichloromethane/hexane, ethyl acetate/heptane) might be effective. - If crystallization fails, column chromatography on silica gel is a reliable purification method.
Co-elution of impurities during chromatography - Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate closely eluting compounds. - Consider using a different stationary phase if silica gel is not effective.
Presence of baseline material on TLC - This could indicate the formation of highly polar byproducts, such as the hydrolyzed anthraniloylanthranilic acid derivative. - A basic wash (e.g., with a dilute solution of sodium bicarbonate) of the organic extract during workup can help remove acidic impurities.

Experimental Protocols

General Protocol for the Aminolysis of 8-Bromo-Isatoic Anhydride
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 8-bromo-isatoic anhydride (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, DMAc, or NMP) under an inert atmosphere (N₂ or Ar).

  • Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq) either neat or as a solution in the same solvent. The addition can be done dropwise at room temperature or at an elevated temperature, depending on the reactivity of the amine.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate out. If so, collect the solid by filtration, wash with water, and dry. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system or by column chromatography on silica gel.

Data Presentation

The following table provides an illustrative example of how to present quantitative data for the aminolysis of 8-bromo-isatoic anhydride with a generic amine under different conditions. Note: This data is for illustrative purposes only and is not from a specific experimental source.

Entry Solvent Temperature (°C) Time (h) Yield of Desired Product (%) Yield of Quinazolinone (%) Yield of Dimer (%)
1DMF80475105
2DMF120260258
3NMP10038253
4Dioxane100665157

Visualizations

Reaction Pathways and Workflows

aminolysis_reaction start Start reactants 8-Bromo-Isatoic Anhydride + Amine (R-NH2) start->reactants reaction_conditions Solvent (e.g., DMF) Heat (80-120 °C) main_product Desired Product: 2-Amino-3-bromobenzamide reactants->main_product Main Pathway + CO2 side_reaction1 Side Reaction 1: Quinazolinone Formation reactants->side_reaction1 Minor Pathway side_reaction2 Side Reaction 2: Dimerization reactants->side_reaction2 Minor Pathway workup Workup: Aqueous Quench & Extraction main_product->workup side_reaction1->workup side_reaction2->workup purification Purification: Crystallization or Chromatography workup->purification final_product Pure Product purification->final_product

Caption: General workflow for the aminolysis of 8-bromo-isatoic anhydride.

logical_troubleshooting start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete increase_time_temp Increase Time/Temp incomplete->increase_time_temp Yes side_products Major Side Products? incomplete->side_products No optimize_purification Optimize Purification increase_time_temp->optimize_purification analyze_byproducts Analyze Byproducts (NMR, MS) side_products->analyze_byproducts Yes side_products->optimize_purification No quinazolinone Quinazolinone Detected analyze_byproducts->quinazolinone dimer Dimer Detected analyze_byproducts->dimer purify_reagents Purify Reagents/Solvents quinazolinone->purify_reagents dilute_reaction Use Dilute Conditions dimer->dilute_reaction purify_reagents->optimize_purification dilute_reaction->optimize_purification end Improved Yield/Purity optimize_purification->end

Caption: Troubleshooting logic for the aminolysis of 8-bromo-isatoic anhydride.

Technical Support Center: Purification of 8-Bromo-1H-benzo[d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 8-Bromo-1H-benzo[d]oxazine-2,4-dione and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 8-Bromo-1H-benzo[d]oxazine-2,4-dione derivatives.

Issue 1: Low Recovery or No Crystal Formation During Recrystallization

  • Question: I am attempting to recrystallize my crude 8-Bromo-1H-benzo[d]oxazine-2,4-dione derivative, but I am experiencing low yield, or no crystals are forming upon cooling. What could be the cause, and how can I resolve this?

  • Answer: Low recovery or failure to crystallize are common challenges in recrystallization. Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:

    • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound when hot but not at room temperature. For isatoic anhydride derivatives, ethanol and dioxane have been reported as effective recrystallization solvents. A mixture of hexane and ethyl acetate has also been used for similar compounds.[1] Experiment with different solvent systems on a small scale to find the optimal one for your specific derivative.

    • Insufficient Concentration: The solution may not be saturated. If too much solvent was used, the concentration of the desired compound might be too low to allow for crystal formation upon cooling. Try evaporating some of the solvent to increase the concentration and then allow the solution to cool again.

    • Inducing Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

      • Cooling: Ensure the solution is cooled slowly. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. If slow cooling at room temperature is ineffective, try cooling the flask in an ice bath.

    • Oiling Out: The compound may be "oiling out" instead of crystallizing. This happens when the solute comes out of solution at a temperature above its melting point. If an oil forms, try reheating the solution and adding a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Then, cool the solution very slowly.

Issue 2: Poor Separation or Compound Decomposition During Column Chromatography

  • Question: I am using silica gel column chromatography to purify my 8-Bromo-1H-benzo[d]oxazine-2,4-dione derivative, but I am getting poor separation from impurities, or I suspect my compound is decomposing on the column. What should I do?

  • Answer: Column chromatography on silica gel is a standard method for purifying isatoic anhydride derivatives. However, challenges such as poor separation and compound degradation can occur.

    • Mobile Phase Optimization: The composition of the mobile phase (eluent) is crucial for good separation. For isatoic anhydride derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

      • Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

      • Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4.

    • Compound Decomposition: Isatoic anhydrides can be sensitive to the acidic nature of silica gel. This can lead to decomposition or the formation of artifacts during chromatography.

      • To mitigate this, you can use deactivated silica gel. This can be prepared by adding a small amount of a base, such as triethylamine (1-2%), to the mobile phase.

      • Alternatively, consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.

    • Co-elution with Impurities: If your compound is co-eluting with an impurity, a change in the mobile phase system might be necessary. Sometimes switching to a different solvent system with similar polarity but different solvent properties (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can improve separation.

    • Flash Chromatography: For faster and more efficient separations, consider using flash chromatography, which employs pressure to accelerate the flow of the mobile phase.

Issue 3: Identifying and Removing Common Impurities

  • Question: What are the likely impurities in my crude 8-Bromo-1H-benzo[d]oxazine-2,4-dione product, and how can I remove them?

  • Answer: The impurities in your product will largely depend on the synthetic route used. Common impurities can include:

    • Unreacted Starting Materials: If the synthesis starts from a substituted anthranilic acid, residual starting material may be present. This is often more polar than the product and can typically be removed by recrystallization or column chromatography.

    • Side Products from Incomplete Cyclization: The formation of the oxazine-dione ring may not go to completion, leading to intermediates. These can often be separated by chromatography.

    • Hydrolysis Products: Isatoic anhydrides can be susceptible to hydrolysis, especially in the presence of water, which would open the ring to form the corresponding anthranilic acid derivative. Ensure all solvents and reagents are dry, and purify the compound promptly after synthesis. Washing the crude product with cold water can sometimes help remove water-soluble impurities.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for a recrystallization solvent for my 8-Bromo-1H-benzo[d]oxazine-2,4-dione derivative?

    • A1: Based on literature for similar isatoic anhydride compounds, good starting solvents to screen are 95% ethanol and dioxane. A solvent mixture of hexane and ethyl acetate is also a viable option, particularly for less polar derivatives.[1] It is always recommended to test solubility in a small range of solvents on a microscale before attempting a full recrystallization.

  • Q2: How can I monitor the purity of my fractions during column chromatography?

    • A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of fractions collected from column chromatography. Spot each fraction on a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of your target compound. Develop the plate in the same solvent system used for the column to visualize the separation.

  • Q3: My compound is a solid, but it is not crystalline. How should I purify it?

    • A3: For non-crystalline solid products, column chromatography is the preferred method of purification. If the compound is not amenable to crystallization, it is likely that impurities are inhibiting the formation of a crystal lattice. Chromatography will help to remove these impurities.

  • Q4: Can I use Preparative High-Performance Liquid Chromatography (Prep-HPLC) for purification?

    • A4: Yes, preparative HPLC is a powerful technique for purifying compounds, especially when dealing with difficult separations or when high purity is required. For brominated acidic compounds, a reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid, can be effective. This method is scalable and can be used for isolating impurities for characterization.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of Isatoic Anhydride Derivatives

Purification MethodSolvent System (Starting Ratios)Compound TypeReference
Recrystallization95% EthanolIsatoic Anhydride
RecrystallizationDioxaneIsatoic Anhydride
RecrystallizationHexane / Ethyl Acetate (e.g., 5:5)Benzoxazine-2,4-dione derivatives[1]
Column ChromatographyHexane / Ethyl Acetate (gradient)N-substituted Isatoic Anhydrides
Column ChromatographyDichloromethane / Methanol (gradient)Polar heterocyclic compounds

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In a flask, add the crude 8-Bromo-1H-benzo[d]oxazine-2,4-dione derivative. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystallization does not occur, proceed with inducing crystallization as described in the troubleshooting guide.

  • Isolation: Once crystal formation is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow start Crude 8-Bromo-1H-benzo[d]oxazine-2,4-dione Derivative is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Gummy Solid) is_crystalline Are crystals obtained? recrystallize->is_crystalline is_crystalline->column_chrom No (Low Purity/Oiling Out) pure_product Pure Product is_crystalline->pure_product Yes column_chrom->pure_product

Caption: General purification workflow for 8-Bromo-1H-benzo[d]oxazine-2,4-dione derivatives.

Troubleshooting_Recrystallization start No Crystals Form Upon Cooling check_saturation Is the solution saturated? start->check_saturation concentrate Concentrate by evaporating solvent check_saturation->concentrate No induce_crystallization Induce Crystallization check_saturation->induce_crystallization Yes concentrate->start scratch Scratch flask interior induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed cool Cool in an ice bath induce_crystallization->cool success Crystals Formed scratch->success seed->success cool->success

Caption: Troubleshooting decision tree for failed recrystallization.

References

Technical Support Center: N-Alkylation of Benzoxazinediones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of benzoxazinediones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this critical synthetic step. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may face in the laboratory.

Troubleshooting Guides & FAQs

Question 1: I am observing a low or no yield in my N-alkylation reaction. What are the potential causes and how can I improve the outcome?

Answer:

Low or no yield is a common issue in N-alkylation reactions and can be attributed to several factors, ranging from the reactivity of the starting materials to the reaction conditions.

Potential Causes and Solutions:

  • Insufficient Deprotonation: The nitrogen of the benzoxazinedione must be deprotonated to become nucleophilic. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Consider using a stronger base. While potassium carbonate (K₂CO₃) is commonly used, bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be more effective, particularly for less reactive systems.[1] Ensure you are using at least 1.5-2.0 equivalents of the base.[1]

  • Poor Solubility: If the benzoxazinedione or the base is not soluble in the chosen solvent, the reaction will be slow or may not occur at all.

    • Solution: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.[2][3]

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is crucial. The general reactivity order for alkyl halides is I > Br > Cl.

    • Solution: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. The addition of a catalytic amount of potassium iodide (KI) can sometimes facilitate the reaction of less reactive alkyl halides.[2]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to avoid product decomposition at higher temperatures.

  • Steric Hindrance: If either the benzoxazinedione or the alkylating agent is sterically hindered, the reaction rate can be significantly reduced.

    • Solution: This may require more forcing conditions, such as higher temperatures and longer reaction times. In some cases, a different synthetic route may be necessary.

Question 2: My reaction is producing a significant amount of an O-alkylated side product. How can I favor N-alkylation?

Answer:

The oxygen atom of the amide group in benzoxazinediones is also a potential nucleophile, which can lead to the formation of an O-alkylated isomer. The choice of solvent and counter-ion can influence the N- versus O-alkylation selectivity.

Potential Causes and Solutions:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are known to favor N-alkylation.[2] In contrast, polar protic solvents can favor O-alkylation.

    • Solution: Ensure you are using a suitable polar aprotic solvent.

  • Counter-ion Effect: The nature of the cation from the base can influence the reactivity of the ambident nucleophile.

    • Solution: Softer cations (like Cs⁺ from Cs₂CO₃) tend to favor N-alkylation.

Question 3: I am observing the formation of di-alkylated products. How can I achieve mono-alkylation?

Answer:

While benzoxazinediones have only one nitrogen available for alkylation, this question is relevant for similar heterocyclic systems with multiple reactive sites and is a good general practice to consider. For related structures with two reactive nitrogens, di-alkylation can be a problem.

Potential Causes and Solutions:

  • Incorrect Stoichiometry: Using an excess of the alkylating agent can lead to multiple alkylations if there are available sites.

    • Solution: Use a 1:1 or a slight excess of the benzoxazinedione to the alkylating agent.

  • Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent can promote di-alkylation.

    • Solution: Add the alkylating agent slowly or dropwise to the reaction mixture.[1]

Question 4: The reaction stalls and does not go to completion, leaving unreacted starting material. What should I do?

Answer:

A stalled reaction can be frustrating. This often points to issues with reagents, reaction equilibrium, or catalyst deactivation (if applicable).

Potential Causes and Solutions:

  • Reversible Reaction: The reaction may be reversible, with the acid generated during the reaction inhibiting further progress.

    • Solution: Ensure a sufficient amount of base is present to neutralize the acid byproduct.[1]

  • Impure Reagents: Impurities in the starting materials, solvent, or base can interfere with the reaction.

    • Solution: Use pure, anhydrous reagents and solvents.[1] Traces of water can be particularly problematic, especially when using strong bases like NaH.

  • Decomposition: The alkylating agent or the product might be unstable under the reaction conditions.

    • Solution: Monitor the reaction closely by TLC or LC-MS. If decomposition is observed, consider lowering the reaction temperature and stopping the reaction as soon as the starting material is consumed.[1]

Data Presentation

Table 1: Common Reaction Conditions for N-Alkylation

ParameterCondition 1Condition 2Condition 3
Base K₂CO₃Cs₂CO₃NaH
Solvent Acetone / ACNDMF / DMSOAnhydrous THF / DMF
Temperature Room Temp to Reflux60-100 °C0 °C to Room Temp
Alkylating Agent Alkyl Bromide/IodideAlkyl HalideAlkyl Halide
Additives KI (catalytic)--
Notes Good starting point for reactive alkyl halides.[2]Often provides better yields, especially for less reactive systems.[1]For unreactive systems; requires anhydrous conditions.[4]

Experimental Protocols

General Protocol for N-Alkylation of a Benzoxazinedione:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the benzoxazinedione (1.0 eq.).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) followed by the base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Benzoxazinedione, Solvent, and Base add_alkyl 2. Add Alkylating Agent prep->add_alkyl heat 3. Heat and Monitor (TLC/LC-MS) add_alkyl->heat quench 4. Quench Reaction heat->quench extract 5. Extraction quench->extract purify 6. Purification extract->purify

Caption: A general experimental workflow for the N-alkylation of benzoxazinediones.

troubleshooting_workflow start Low or No Yield? check_base Is the base strong enough? (e.g., K2CO3, Cs2CO3, NaH) start->check_base Yes side_products Side Products Observed? start->side_products No check_solubility Are reagents soluble in the solvent? (Consider DMF, DMSO) check_base->check_solubility check_temp Is the reaction temperature adequate? check_solubility->check_temp check_alkyl_halide Is the alkylating agent reactive enough? (I > Br > Cl) check_temp->check_alkyl_halide o_alkylation O-Alkylation? - Use polar aprotic solvent (DMF) - Consider Cs2CO3 side_products->o_alkylation Yes incomplete_reaction Reaction Stalled? side_products->incomplete_reaction No check_reagents Are reagents pure and anhydrous? incomplete_reaction->check_reagents Yes check_base_eq Sufficient base to neutralize acid byproduct? check_reagents->check_base_eq

Caption: A troubleshooting workflow for common issues in N-alkylation reactions.

side_reactions cluster_products Potential Products start {Benzoxazinedione Anion} n_product {N-Alkylated Product (Desired)} start->n_product N-attack o_product {O-Alkylated Product (Side Product)} start->o_product O-attack

Caption: N- versus O-alkylation pathways in benzoxazinediones.

References

Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 8-bromo-quinazolinone, a key intermediate in pharmaceutical research. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 8-bromo-quinazolinone.

1. Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no 8-bromo-quinazolinone product. What are the common causes and how can I improve it?

  • Answer: Low or no yield is a frequent challenge in quinazolinone synthesis. A systematic evaluation of your reaction parameters is crucial.[1][2]

    • Suboptimal Reaction Conditions:

      • Temperature: The classical Niementowski synthesis, a common method for this transformation, often requires high temperatures, typically in the range of 130–150°C, to drive the condensation and cyclization.[3] Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures might cause decomposition of the starting material or product.

      • Reaction Time: Reaction times can vary. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and ensure the consumption of the starting materials.[2]

      • Reagent Stoichiometry: An excess of the amide source (e.g., formamide) is often used in the Niementowski synthesis to drive the reaction to completion.[1] Ensure the molar ratios of your reactants are appropriate for the specific protocol.

    • Poor Reagent Quality:

      • Starting Materials: The purity of the 2-amino-3-bromobenzoic acid and the amide source is critical. Impurities can lead to side reactions and inhibit product formation.

      • Solvents: Ensure solvents are anhydrous, as the presence of water can hydrolyze intermediates or reagents, particularly in catalyzed reactions.[4]

    • Inefficient Cyclization:

      • The final ring-closing step to form the quinazolinone is a dehydration reaction. Inadequate removal of water can hinder the reaction. If not running the reaction neat, consider using a Dean-Stark apparatus if the solvent allows.

2. Formation of Side Products and Impurities

  • Question: My reaction is producing significant amounts of side products, making the purification of my target 8-bromo-quinazolinone difficult. What are the common side reactions, and how can I minimize them?

  • Answer: The formation of side products can complicate purification and reduce the yield of the desired product.

    • Incomplete Cyclization: The primary impurity is often the uncyclized N-acylanthranilic acid intermediate. This can be minimized by ensuring a sufficiently high reaction temperature and adequate reaction time to promote dehydration and ring closure.

    • Decarboxylation: At very high temperatures, the anthranilic acid starting material can undergo decarboxylation. Careful temperature control is essential to mitigate this side reaction.

    • Over-acylation: Although less common with formamide, using other acylating agents can sometimes lead to di-acylation of the starting amine if the reaction conditions are not carefully controlled.

    • Hydrolysis: The presence of water can lead to the hydrolysis of the amide reactant or the benzoxazinone intermediate (if the reaction proceeds through this pathway), leading back to the starting anthranilic acid.[1]

3. Purification Challenges

  • Question: I am having difficulty purifying the crude 8-bromo-quinazolinone. What are the recommended purification methods?

  • Answer: Proper purification is essential to obtain a high-purity final product.

    • Recrystallization: This is the most common and effective method for purifying solid quinazolinone derivatives. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

      • Recommended Solvents: Based on protocols for similar compounds, solvents such as dimethylformamide (DMF) or ethanol are often effective for recrystallizing quinazolinone derivatives.[5] Experimenting with solvent systems like ethanol/water or ethyl acetate/hexane may also yield good results.

    • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a common choice for eluting quinazolinone compounds.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction conditions is key to maximizing the yield and purity of 8-bromo-quinazolinone. The following table summarizes the impact of different synthetic methods on reaction outcomes, based on literature for similar quinazolinone syntheses.

MethodTypical ReagentsTemperature (°C)Reaction TimeTypical Yield (%)Notes
Conventional Heating (Niementowski) 2-amino-3-bromobenzoic acid, Formamide130-1504-6 hours60-80Simple setup, but can lead to side products at higher temperatures.[3]
Microwave-Assisted Synthesis 2-amino-3-bromobenzoic acid, Formamide150-20010-30 minutes75-95Significantly reduces reaction time and can improve yields.[1]
Two-Step (via Benzoxazinone) 1. 2-amino-3-bromobenzoic acid, Acetic Anhydride 2. Intermediate, Ammonia/Formamide1. Reflux 2. 100-1201. 2-3 hours 2. 2-4 hours70-85May provide a cleaner product by isolating the intermediate.
Copper-Catalyzed Synthesis 2-bromobenzamide, Amide Source, Cu(I) catalyst80-12012-24 hours65-90Milder conditions, but requires a catalyst and potentially ligands.[6]

Experimental Protocols

The following are detailed methodologies for the synthesis of 8-bromo-quinazolinone.

Protocol 1: Conventional Synthesis via Niementowski Reaction (Adapted from a similar procedure)

This protocol is adapted from the synthesis of a related dibrominated quinazolinone.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromobenzoic acid (1 equivalent) and a significant excess of formamide (10-15 equivalents).

  • Heating: Heat the reaction mixture to 140-150°C with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice-cold water with stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining formamide.

  • Purification:

    • Dry the crude product in a vacuum oven.

    • Recrystallize the crude solid from a suitable solvent, such as ethanol or DMF, to obtain pure 8-bromo-quinazolin-4(3H)-one.[5]

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time.[1]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-3-bromobenzoic acid (1 equivalent) and formamide (5-10 equivalents).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150°C and hold for 20 minutes.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Visualizations

Experimental Workflow for 8-Bromo-Quinazolinone Synthesis

experimental_workflow start Start: 2-Amino-3-bromobenzoic Acid + Formamide reaction Reaction: Conventional Heating (140-150°C, 4-6h) or Microwave (150°C, 20min) start->reaction workup Work-up: 1. Cool to RT 2. Precipitate in Ice Water 3. Filter and Wash reaction->workup purification Purification: Recrystallization from Ethanol or DMF workup->purification characterization Characterization: NMR, IR, MS purification->characterization final_product Final Product: 8-Bromo-quinazolin-4(3H)-one characterization->final_product

A streamlined workflow for the synthesis and purification of 8-bromo-quinazolinone.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low or No Yield of 8-Bromo-quinazolinone check_reagents Are starting materials pure and anhydrous? start->check_reagents purify_reagents Purify starting materials and dry solvents. check_reagents->purify_reagents No check_temp Was the reaction temperature adequate (130-150°C)? check_reagents->check_temp Yes purify_reagents->check_reagents increase_temp Increase temperature and monitor for decomposition. check_temp->increase_temp No check_time Was the reaction time sufficient? check_temp->check_time Yes success Yield Improved increase_temp->success increase_time Increase reaction time and monitor by TLC/LC-MS. check_time->increase_time No check_excess Was an excess of formamide used? check_time->check_excess Yes increase_time->success increase_excess Increase the molar ratio of formamide. check_excess->increase_excess No check_excess->success Yes increase_excess->success

References

"byproducts in 8-bromo-isatoic anhydride reactions and their identification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-bromo-isatoic anhydride. The focus is on identifying and mitigating common byproducts to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction with 8-bromo-isatoic anhydride and a primary amine is showing a major byproduct with a mass corresponding to the decarboxylated starting material. What is happening?

A1: This is a common issue. Isatoic anhydrides, including the 8-bromo derivative, are susceptible to decarboxylation, especially under basic conditions or at elevated temperatures. The anhydride ring can be opened by a nucleophile (like a base or solvent) followed by the loss of CO2 to form a 2-amino-3-bromobenzoic acid derivative.

Q2: I'm attempting an N-alkylation of 8-bromo-isatoic anhydride and observing multiple spots on my TLC plate. What are the likely byproducts?

A2: Direct N-alkylation of isatoic anhydrides using strong bases like sodium hydride can be problematic, often leading to a mixture of products.[1][2][3] The isatoic anhydride ring is sensitive and can open in the presence of strong bases.[3] Potential byproducts include ring-opened species, products of double alkylation, and subsequent reaction products of the fragmented ring.[2]

Q3: In my synthesis of a quinazolinone derivative, I've isolated an impurity that I cannot identify. What general analytical workflow should I follow?

A3: A systematic approach is crucial for identifying unknown byproducts. The preferred technique in the pharmaceutical industry is reverse-phase high-performance liquid chromatography (RP-HPLC) due to its ability to resolve complex mixtures and its compatibility with various detectors like UV/VIS and mass spectrometry (MS).[4] A general workflow involves initial analysis by LC-MS to get a mass for the impurity, followed by isolation using preparative HPLC. The pure byproduct can then be fully characterized using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Troubleshooting Guide: Minimizing Byproduct Formation

IssuePotential Cause(s)Recommended Solution(s)
Formation of 2-amino-3-bromobenzoic acid Reaction temperature is too high; Prolonged reaction time; Base is too strong or used in excess.Maintain strict temperature control, aiming for the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. Consider using a milder base or a stoichiometric amount.
Multiple byproducts during N-alkylation Use of strong bases (e.g., NaH) causing ring-opening and side reactions.[3]Avoid strong bases. A recommended alternative is a two-step process: first, perform N-alkylation on a more stable precursor like isatin, followed by an oxidation step to form the desired N-alkylated 8-bromo-isatoic anhydride.[3]
Low yield of desired quinazolinone Competing side reactions; Suboptimal reaction conditions (solvent, catalyst, temperature).Screen different solvents and catalysts. For instance, multicomponent reactions for quinazolinone synthesis have been optimized using various catalysts and solvent-free conditions which can improve yields and reduce byproducts.[6]
Difficulty purifying product from byproducts Similar polarity between the product and byproducts.Employ alternative purification techniques such as crystallization or preparative HPLC. Derivatization of the crude mixture to alter the polarity of one component can also facilitate separation.

Byproduct Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of an unknown byproduct from a reaction mixture.

G cluster_0 Analysis & Detection cluster_1 Isolation cluster_2 Structure Elucidation start Crude Reaction Mixture lcms LC-MS / HPLC Analysis start->lcms peak Unknown Peak Detected (Mass & Retention Time) lcms->peak prep_hplc Preparative HPLC or Column Chromatography peak->prep_hplc isolate Isolated Byproduct prep_hplc->isolate hrms HRMS (Exact Mass) isolate->hrms nmr NMR Spectroscopy (1H, 13C, etc.) isolate->nmr final Structure Confirmed hrms->final nmr->final

Caption: Workflow for Byproduct Identification.

Key Reaction Pathway and Potential Side Reaction

The synthesis of quinazolinone derivatives from 8-bromo-isatoic anhydride is a cornerstone reaction.[7][8] However, a key side reaction is the hydrolysis and subsequent decarboxylation of the anhydride.

G ISA 8-Bromo-Isatoic Anhydride Intermediate Ring-Opened Intermediate (2-amino-3-bromo-N-R-benzamide) ISA->Intermediate Nucleophilic Attack Byproduct Decarboxylation Byproduct (2-Amino-3-bromobenzoic acid) ISA->Byproduct Hydrolysis & Decarboxylation (-CO2) Amine R-NH2 (Nucleophile) Amine->Intermediate Product Desired Quinazolinone Product Intermediate->Product Cyclization (-H2O) H2O H2O / Base (e.g., OH-) H2O->Byproduct

Caption: Desired vs. Side Reaction Pathway.

Experimental Protocols

Protocol 1: General Method for Byproduct Identification by LC-MS

This protocol outlines a general method for the initial identification of byproducts in a crude reaction mixture.

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol, Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: Use a reverse-phase HPLC system coupled to a mass spectrometer (e.g., ESI-MS).[4]

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/VIS at 254 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: 100-1000 m/z.

  • Analysis: Analyze the resulting chromatogram to identify peaks that do not correspond to the starting material or the desired product. Examine the mass spectrum of each unknown peak to determine its mass-to-charge ratio (m/z), providing a crucial clue to its identity.

Protocol 2: Isolation of Byproduct by Preparative HPLC

This protocol is for isolating a specific byproduct for further characterization once it has been identified by analytical LC-MS.

  • Sample Preparation: Dissolve a larger quantity of the crude product in the minimum amount of mobile phase or a compatible strong solvent. Ensure it is fully dissolved and filtered.

  • Instrumentation: Use a preparative HPLC system with a fraction collector.

  • Column Selection: Use a larger-diameter C18 column suitable for preparative work (e.g., 21.2 x 250 mm).

  • Method Development: Adapt the analytical HPLC method. The gradient may need to be adjusted (made shallower) to ensure good separation between the desired product and the target byproduct. The flow rate will be significantly higher (e.g., 15-20 mL/min).

  • Fraction Collection: Set the fraction collector to trigger collection based on the UV signal corresponding to the retention time of the target byproduct.

  • Post-Processing: Combine the collected fractions containing the pure byproduct. Remove the solvent using a rotary evaporator. The resulting isolated solid can then be used for structural elucidation (e.g., NMR).

References

"degradation pathways of 8-bromo-benzoxazinediones under reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-bromo-benzoxazinediones. The information is designed to help anticipate and resolve common issues encountered during synthesis, handling, and experimental use of these compounds.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: My 8-bromo-benzoxazinedione starting material appears to be degrading in my reaction mixture, even before adding all reagents. What could be the cause?

Answer: The benzoxazinedione ring system is susceptible to hydrolysis, particularly under neutral to basic conditions. The presence of water or hydroxide ions in your solvent or on your glassware can lead to the opening of the heterocyclic ring to form the corresponding salicylamide derivative.[1] It is crucial to use anhydrous solvents and properly dried glassware. Consider running your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Question: I am observing an unexpected loss of the bromine substituent from my molecule during my reaction. What type of reaction could be causing this?

Answer: Although the carbon-bromine bond on an aromatic ring is generally stable, it can undergo nucleophilic aromatic substitution (SNAr) under certain conditions.[2][3][4] If your reaction mixture contains strong nucleophiles (e.g., alkoxides, amines, or thiols), they may displace the bromide ion. This reaction is more likely if the aromatic ring is activated by electron-withdrawing groups, which may include the benzoxazinedione moiety itself under certain electronic influences. To mitigate this, consider using less nucleophilic reagents, lowering the reaction temperature, or protecting the bromo-substituent if feasible for your synthetic route.

Question: My reaction is showing a complex mixture of byproducts upon LC-MS analysis that I cannot identify. How can I determine the degradation pathway?

Answer: A forced degradation study can help identify potential degradation products and pathways. This involves subjecting a solution of your 8-bromo-benzoxazinedione to various stress conditions, such as acidic, basic, oxidative, and photolytic stress. Analyzing the resulting mixtures by LC-MS/MS will help in the identification of degradation products. This information can then be used to optimize your reaction conditions to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 8-bromo-benzoxazinediones?

A1: Based on the chemistry of the benzoxazinedione ring and halogenated aromatic compounds, two primary degradation pathways are of concern:

  • Hydrolysis: The ester and amide bonds within the benzoxazinedione ring are susceptible to cleavage by water, a reaction that is significantly accelerated by basic conditions.[1] This results in the formation of 2-amino-3-bromo-N-substituted-benzamide derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the aromatic ring can be displaced by strong nucleophiles. This pathway is dependent on the nature of the nucleophile and the reaction conditions.

Q2: How does pH affect the stability of 8-bromo-benzoxazinediones?

A2: The stability of the benzoxazinedione ring is highly pH-dependent. It is generally more stable in acidic to neutral conditions (pH 1-4) and becomes increasingly susceptible to hydrolysis as the pH becomes more basic.[1]

Q3: Can light exposure lead to the degradation of 8-bromo-benzoxazinediones?

A3: Yes, halogenated aromatic compounds can be susceptible to photodegradation.[5][6][7][8] Exposure to light, particularly UV light, can potentially lead to the cleavage of the carbon-bromine bond, generating radical species that can lead to a variety of byproducts. It is advisable to protect reaction mixtures and stored solutions of 8-bromo-benzoxazinediones from light.

Data Presentation

The following table summarizes the expected relative rates of hydrolysis for a generic 8-bromo-benzoxazinedione under different pH conditions, based on the known reactivity of the benzoxazinedione ring system.[1]

pHRelative Rate of HydrolysisPredominant Degradation Pathway
1-4Very LowMinimal Degradation
5-6LowSlow Hydrolysis
7ModerateHydrolysis
8-9HighRapid Hydrolysis
>10Very HighVery Rapid Hydrolysis

Experimental Protocols

Protocol: Forced Degradation Study of an 8-Bromo-Benzoxazinedione

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

1. Materials:

  • 8-bromo-benzoxazinedione compound
  • Acetonitrile (ACN) or other suitable organic solvent
  • Water (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3% solution
  • LC-MS system

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the 8-bromo-benzoxazinedione in ACN at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Analyze by LC-MS.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl.

    • Analyze by LC-MS.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate the mixture at room temperature for 24 hours, protected from light.

    • Analyze by LC-MS.

  • Photolytic Degradation:

    • Place 2 mL of the stock solution in a quartz cuvette.

    • Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours.

    • Analyze by LC-MS.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and analyze immediately by LC-MS.

3. Analysis:

  • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
  • Use the mass spectral data (MS and MS/MS) to propose structures for the observed degradation products.

Visualizations

hydrolysis_pathway cluster_conditions Reaction Conditions 8-Bromo-Benzoxazinedione 8-Bromo-Benzoxazinedione Ring-Opened Intermediate Ring-Opened Intermediate 8-Bromo-Benzoxazinedione->Ring-Opened Intermediate  Ring Opening Hydrolysis (H2O, OH-) Hydrolysis (H2O, OH-) Salicylamide Derivative Salicylamide Derivative Ring-Opened Intermediate->Salicylamide Derivative  Proton Transfer

Caption: Hydrolysis pathway of 8-bromo-benzoxazinedione.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic Stress (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic Stress (0.1 M NaOH, RT) Stock_Solution->Base Oxidative Oxidative Stress (3% H2O2, RT) Stock_Solution->Oxidative Photolytic Photolytic Stress (UV light) Stock_Solution->Photolytic LCMS LC-MS Analysis Acid->LCMS Base->LCMS Oxidative->LCMS Photolytic->LCMS Data_Analysis Data Analysis and Structure Elucidation LCMS->Data_Analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Scale-up Synthesis of 8-Bromo-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 8-Bromo-1H-benzo[d]oxazine-2,4-dione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 8-Bromo-1H-benzo[d]oxazine-2,4-dione, also known as 8-bromoisatoic anhydride. The proposed synthesis involves a two-step process: the bromination of 2-aminobenzoic acid to form 2-amino-3-bromobenzoic acid, followed by cyclization to the desired product.

Step 1: Bromination of 2-Aminobenzoic Acid

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-amino-3-bromobenzoic acid Incomplete reaction.- Increase reaction time. - Ensure slow and controlled addition of bromine to maintain the reaction temperature. - Verify the purity of the starting 2-aminobenzoic acid.
Formation of multiple brominated isomers.- Maintain a low reaction temperature (0-5 °C) during bromine addition to enhance regioselectivity. - Use a non-polar solvent to favor ortho-bromination.
Product Contamination with Di- or Tri-brominated Species Excess bromine used.- Use a stoichiometric amount of bromine. - Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction upon consumption of the starting material.
Inadequate temperature control.- Ensure efficient cooling and stirring throughout the bromine addition.
Difficult Product Isolation Product is too soluble in the reaction mixture.- After acidification, cool the mixture to a lower temperature to promote precipitation. - If the product remains in solution, perform an extraction with a suitable organic solvent.

Step 2: Cyclization of 2-amino-3-bromobenzoic acid

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Cyclization Insufficient amount of cyclizing agent (e.g., thionyl chloride or triphosgene).- Use a slight excess of the cyclizing agent. - Ensure the 2-amino-3-bromobenzoic acid is completely dry, as moisture can consume the reagent.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Formation of Polymeric By-products High reaction temperature or prolonged reaction time.- Optimize the reaction temperature and time based on small-scale experiments. - Add the cyclizing agent portion-wise to control the reaction exotherm.
Product is Darkly Colored Presence of impurities from the previous step.- Recrystallize the 2-amino-3-bromobenzoic acid before the cyclization step.
Decomposition of the product.- Avoid excessive heating during the reaction and work-up. - Purify the final product by recrystallization from a suitable solvent like ethyl acetate or toluene.
Safety Hazard: Vigorous Gas Evolution (HCl, SO2) Reaction is too fast.- Add the cyclizing agent (especially thionyl chloride) slowly and in a controlled manner. - Ensure adequate ventilation and use a scrubber to neutralize acidic gases.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 8-Bromo-1H-benzo[d]oxazine-2,4-dione?

A1: The most common and economically viable starting material is 2-aminobenzoic acid (anthranilic acid). This is first brominated to 2-amino-3-bromobenzoic acid, which is then cyclized to the final product.

Q2: What are the critical safety precautions when using thionyl chloride for the cyclization step?

A2: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[1][2][3] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and have a neutralization agent (like sodium bicarbonate) readily available. Ensure all glassware is scrupulously dry.

Q3: Can triphosgene be used as an alternative to thionyl chloride? What are the safety considerations?

A3: Yes, triphosgene is a solid and often safer to handle alternative to gaseous phosgene, and can be used for the cyclization. However, it can decompose to release phosgene, especially at elevated temperatures. Therefore, it should also be handled with extreme caution in a fume hood, and appropriate safety measures must be in place.

Q4: What are the likely impurities in the final product and how can they be removed?

A4: Potential impurities include unreacted 2-amino-3-bromobenzoic acid, over-brominated starting materials, and polymeric by-products from the cyclization step. Purification can typically be achieved by recrystallization from a suitable organic solvent. The choice of solvent should be determined experimentally, but ethyl acetate, toluene, or a mixture of solvents are good starting points.

Q5: How can I monitor the progress of the reactions?

A5: Both the bromination and cyclization reactions can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the reaction endpoint, helping to avoid the formation of by-products due to over-reaction.

Experimental Protocols

Step 1: Synthesis of 2-amino-3-bromobenzoic acid

This protocol is a representative method and may require optimization for scale-up.

  • Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a stoichiometric amount of bromine dissolved in glacial acetic acid via the addition funnel, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of 8-Bromo-1H-benzo[d]oxazine-2,4-dione

This protocol is a representative method and may require optimization for scale-up.

  • Preparation: In a dry reactor equipped with a mechanical stirrer, reflux condenser with a gas outlet connected to a scrubber, and an addition funnel, suspend the dry 2-amino-3-bromobenzoic acid in an inert solvent such as toluene or dioxane.

  • Reagent Addition: Slowly add a slight excess (e.g., 1.1-1.2 equivalents) of thionyl chloride or triphosgene via the addition funnel.

  • Reaction: Heat the mixture to reflux and maintain until gas evolution ceases and TLC/HPLC analysis shows the reaction is complete.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent to obtain the pure 8-Bromo-1H-benzo[d]oxazine-2,4-dione.

Quantitative Data Summary

The following table provides estimated data based on literature for similar compounds and general laboratory practices. Actual results will vary depending on the specific reaction conditions and scale.

Parameter Step 1: Bromination Step 2: Cyclization
Typical Yield 70-85%80-95%
Reaction Temperature 0-25 °C80-110 °C (reflux)
Reaction Time 2-6 hours4-12 hours
Key Reagents 2-Aminobenzoic acid, Bromine, Acetic Acid2-amino-3-bromobenzoic acid, Thionyl Chloride/Triphosgene
Solvent Glacial Acetic AcidToluene, Dioxane

Visualizations

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization start_mat 2-Aminobenzoic Acid bromination Bromination (Br2, Acetic Acid, 0-25°C) start_mat->bromination intermediate 2-amino-3-bromobenzoic acid bromination->intermediate cyclization Cyclization (Thionyl Chloride or Triphosgene, Toluene, Reflux) intermediate->cyclization final_product 8-Bromo-1H-benzo[d]oxazine-2,4-dione cyclization->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield in Final Product cause1 Incomplete Bromination start->cause1 cause2 Impure Intermediate start->cause2 cause3 Incomplete Cyclization start->cause3 cause4 Product Decomposition start->cause4 sol1 Optimize Bromination: - Check stoichiometry - Control temperature - Increase reaction time cause1->sol1 sol2 Purify Intermediate: - Recrystallize 2-amino-3-bromobenzoic acid cause2->sol2 sol3 Optimize Cyclization: - Use excess cyclizing agent - Ensure anhydrous conditions - Increase temperature/time cause3->sol3 sol4 Modify Work-up/Purification: - Avoid high temperatures - Choose appropriate recrystallization solvent cause4->sol4

References

Technical Support Center: Managing Poor Solubility of 8-Bromo-Substituted Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the solubility challenges commonly encountered with 8-bromo-substituted heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my 8-bromo-substituted heterocyclic compounds often exhibit poor aqueous solubility?

The introduction of a halogen atom, such as bromine, onto a heterocyclic scaffold typically increases the molecule's lipophilicity (fat-solubility).[1][2][3] This increased lipophilicity, while often beneficial for enhancing membrane permeation and target binding, simultaneously reduces the compound's affinity for water, leading to poor aqueous solubility.[2][4] This is a critical challenge, as a drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[5]

Q2: What are the initial steps for troubleshooting the solubility of a new 8-bromo-substituted compound?

The first step is to quantify the problem. Determine the compound's solubility in various relevant media (e.g., water, phosphate-buffered saline (PBS), and simulated gastric/intestinal fluids). Following this, a systematic approach is recommended. Start with simpler methods like pH adjustment if your molecule has ionizable groups. If that is insufficient, progress to using co-solvents or screening for suitable solid-state forms like salts or co-crystals.

Q3: Can I improve solubility without chemically modifying my lead compound?

Yes, numerous formulation and physical modification strategies can enhance solubility without altering the chemical structure of the active pharmaceutical ingredient (API). These are often the preferred methods during drug development.[6] Key approaches include:

  • Physical Modifications: Particle size reduction (micronization, nanosuspension) and altering the solid state (creating amorphous forms, solid dispersions).[6][7]

  • Formulation Strategies: Utilizing co-solvents, surfactants, cyclodextrins for complexation, and developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[8][9]

Q4: My compound precipitates out of solution when I dilute my DMSO stock for in vitro assays. How can I prevent this?

This is a common issue for poorly soluble compounds. Strategies to mitigate this include:

  • Reducing the final DMSO concentration: Use the lowest possible concentration that maintains solubility.

  • Using surfactants: Incorporating a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) in the aqueous assay buffer can help maintain the compound's solubility.

  • Pre-formulation with cyclodextrins: Creating an inclusion complex with a cyclodextrin can significantly enhance aqueous solubility.

Troubleshooting Guides

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low and Erratic Bioavailability in Animal Studies

You've administered your 8-bromo-substituted heterocyclic compound to rodents and observed low and highly variable drug concentrations in the bloodstream.

Logical Troubleshooting Workflow

G cluster_start Problem Identification cluster_investigation Investigation cluster_solution Solution Pathways start Low & Variable In Vivo Bioavailability Observed check_sol Is the issue solubility- or permeability-limited? start->check_sol sol_limited Solubility-Limited check_sol->sol_limited Yes perm_limited Permeability-Limited check_sol->perm_limited No form_strat Implement Formulation Strategies sol_limited->form_strat chem_mod Consider Chemical Modification (Prodrugs) perm_limited->chem_mod size_red Particle Size Reduction (Nanosuspension) form_strat->size_red e.g. solid_disp Amorphous Solid Dispersion form_strat->solid_disp e.g. lipid_form Lipid-Based Formulation (SEDDS) form_strat->lipid_form e.g.

Caption: Troubleshooting workflow for low in vivo bioavailability.

Possible Causes & Solutions: The issue is likely due to the drug not dissolving sufficiently in the gastrointestinal tract, which is a rate-limiting step for absorption.[8] The high lipophilicity from the bromine atom may also lead to poor wetting.

Solutions:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[7][10] Nanosuspension is a particularly effective technique.[11]

  • Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous state within a hydrophilic polymer matrix can dramatically improve dissolution rates and solubility.[6][8]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipids, oils, and surfactants can improve absorption by utilizing the body's natural lipid absorption pathways.

Problem 2: Compound Insoluble in Aqueous Buffers for In Vitro Screening

You need to prepare a solution of your compound at 10 µM in PBS for a cell-based assay, but it immediately precipitates from your DMSO stock.

Solutions:

  • Co-solvents: Prepare the buffer with a small percentage of a biocompatible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) 400.[6][9] Always run a vehicle control to ensure the co-solvent does not affect the assay.

  • pH Adjustment: If your compound has an ionizable functional group, adjusting the pH of the buffer can significantly increase solubility.[7]

  • Use of Surfactants: Adding a low concentration (e.g., 0.1% to 0.5%) of a non-ionic surfactant can help solubilize the compound by forming micelles.[8]

Solubility Enhancement Techniques: A Comparative Overview

The choice of technique depends on the physicochemical properties of the compound and the desired application.

TechniquePrinciple of OperationAdvantagesDisadvantages for 8-Bromo-Heterocycles
Co-solvency Reduces the polarity of the aqueous solvent, decreasing interfacial tension.[7]Simple, rapid to formulate, and effective for parenteral formulations.[6]Risk of precipitation upon dilution; potential for solvent toxicity in vivo.
Particle Size Reduction Increases the surface-area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[6][10]Broadly applicable, does not alter the molecule's chemical nature.May not increase equilibrium solubility; can be challenging for very insoluble compounds.[6]
Solid Dispersion The drug is dispersed in an amorphous, high-energy state within a hydrophilic carrier matrix.[6][8]Can lead to significant increases in both dissolution rate and apparent solubility; a well-established technique.[8]Potential for the amorphous form to recrystallize over time, affecting stability.
Complexation Host molecules (e.g., cyclodextrins) encapsulate the lipophilic drug, shielding it from water and presenting a hydrophilic exterior.[7]Forms a true solution; can improve stability.Requires a good structural fit between the drug and host; limited drug-loading capacity.
Lipid-Based Formulations The drug is dissolved in a mixture of lipids and surfactants, which forms an emulsion or microemulsion upon contact with aqueous fluids.Ideal for highly lipophilic compounds; can enhance lymphatic absorption, bypassing first-pass metabolism.Complex formulations to develop; potential for GI side effects.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion, a powerful technique for enhancing the solubility of poorly soluble crystalline compounds.[8]

Experimental Workflow for Solid Dispersion

G A 1. Dissolution Dissolve Drug & Polymer in a common solvent (e.g., acetone) B 2. Solvent Evaporation Remove solvent under vacuum using a rotary evaporator A->B C 3. Drying Dry the resulting film/powder in a vacuum oven to remove residual solvent B->C D 4. Processing Scrape, grind, and sieve the solid dispersion to obtain a uniform powder C->D E 5. Characterization Analyze using DSC, XRPD, and SEM to confirm amorphous state and morphology D->E

Caption: Key steps in the solvent evaporation method for solid dispersions.

Materials:

  • 8-bromo-substituted heterocyclic compound (API)

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, dichloromethane)

  • Rotary evaporator, vacuum oven, mortar and pestle, sieves

Methodology:

  • Preparation: Determine the desired drug-to-polymer ratio (e.g., 1:2, 1:4 by weight).

  • Dissolution: Accurately weigh the API and polymer and dissolve them in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film or solid mass is formed.

  • Drying: Carefully scrape the solid material from the flask. Place it in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the final product. Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the API within the dispersion. Scanning Electron Microscopy (SEM) can be used to assess particle morphology.[8]

  • Solubility Testing: Evaluate the solubility and dissolution rate of the solid dispersion in the desired aqueous medium and compare it to the unprocessed crystalline API.

Protocol 2: Preparation of a Co-Solvent Formulation for Preclinical Oral Gavage

This protocol outlines the preparation of a simple co-solvent vehicle suitable for early-stage animal PK studies.

Materials:

  • API

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Water for Injection

Methodology:

  • Vehicle Preparation: Prepare a vehicle blend. A common combination is 40% PEG 400, 10% PG, and 50% water (v/v/v).

  • API Solubilization: Weigh the required amount of API for the desired dose concentration (e.g., 5 mg/mL).

  • Sequential Dissolution: a. Add the API to the PEG 400 component first. Vortex and sonicate gently until the compound is fully dissolved or a fine suspension is achieved. PEG 400 is an effective solubilizing agent.[10] b. Add the propylene glycol to the mixture and vortex again. c. Slowly add the water component dropwise while continuously vortexing to avoid precipitation.

  • Final Formulation: The result should be a clear solution. If not, gentle warming (to ~40°C) may aid dissolution. Always ensure the final formulation is clear and free of particulates before administration.

  • Control: Always administer the vehicle alone to a control group of animals to assess any effects of the formulation itself.

References

Validation & Comparative

Navigating Cytotoxicity: A Methodological Guide for Comparing Halogenated Benzoxazinedione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of published scientific literature did not yield direct comparative studies on the cytotoxicity of halogenated benzoxazinedione analogs. This indicates a novel area of research with the potential for significant discoveries in drug development. For researchers and scientists venturing into this space, this guide provides a robust framework for conducting a comparative cytotoxicity analysis of novel halogenated benzoxazinedione compounds.

This guide outlines standard experimental protocols, data presentation strategies, and visualization of workflows and potential signaling pathways, empowering research professionals to generate, interpret, and present new data in this promising field.

Data Presentation: Structuring Your Cytotoxicity Findings

To facilitate clear and objective comparison, all quantitative data should be summarized in structured tables. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. Comparing IC50 values across different cell lines and against a known standard anticancer drug provides a clear picture of the relative potency and selectivity of the analogs.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Halogenated Benzoxazinedione Analogs

Compound IDHalogen SubstitutionCancer Cell Line A (e.g., MCF-7)Cancer Cell Line B (e.g., A549)Normal Cell Line (e.g., MCF-10A)Selectivity Index (SI)*
BZD-F1Fluoro-Experimental ValueExperimental ValueExperimental ValueCalculated Value
BZD-Cl1Chloro-Experimental ValueExperimental ValueExperimental ValueCalculated Value
BZD-Br1Bromo-Experimental ValueExperimental ValueExperimental ValueCalculated Value
Doxorubicin(Positive Control)Experimental ValueExperimental ValueExperimental ValueCalculated Value

*Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Detailed and reproducible methodologies are critical for valid scientific inquiry. The following are standard protocols for assessing the cytotoxicity of novel chemical entities.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The halogenated benzoxazinedione analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are prepared in culture medium and added to the wells. Control wells receive medium with the solvent at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition and Formazan Solubilization: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the solvent-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) assay can be performed and analyzed by flow cytometry.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the benzoxazinedione analogs at concentrations around their IC50 values for 24-48 hours.

  • Cell Staining: After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells where the cell membrane has been compromised.

  • Data Analysis: The flow cytometry data allows for the quantification of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Visualizations: Workflows and Potential Mechanisms

Diagrams are essential for visually communicating complex processes and relationships. Below are examples of DOT language scripts to generate such diagrams.

Experimental Workflow for Comparative Cytotoxicity

This diagram outlines the general procedure for screening and comparing the cytotoxic effects of novel compounds.

G Experimental Workflow for Comparative Cytotoxicity Screening cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis & Comparison A Synthesize & Purify Halogenated Benzoxazinedione Analogs B Culture Cancer & Normal Cell Lines C Seed Cells in 96-well Plates B->C D Treat with Serial Dilutions of Analogs C->D E Incubate for 24, 48, 72 hours D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate % Cell Viability G->H I Determine IC50 Values H->I J Compare Analogs & Calculate Selectivity Index I->J

A generalized workflow for assessing the comparative cytotoxicity of novel compounds.

Hypothetical Signaling Pathway for Induced Apoptosis

Since the mechanism of action for halogenated benzoxazinediones is unknown, this diagram illustrates a common apoptotic signaling pathway that could be investigated as a potential mechanism of cytotoxicity.

G Hypothetical Apoptotic Pathway A Halogenated Benzoxazinedione Analog B Mitochondrial Stress (ROS Generation) A->B C Bax/Bak Activation B->C D Bcl-2 Inhibition B->D E Cytochrome c Release C->E D->E F Apaf-1 E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J PARP Cleavage DNA Fragmentation I->J K Apoptosis J->K

A potential mitochondrial-mediated apoptotic pathway that could be triggered by cytotoxic compounds.

By following this methodological guide, researchers can generate high-quality, comparable data on the cytotoxicity of novel halogenated benzoxazinedione analogs, paving the way for new discoveries in cancer therapeutics.

The Pivotal Role of the 8-Position: A Comparative Guide to the Structure-Activity Relationship of Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 8-substituted benzoxazine derivatives, focusing on their neuroprotective and antibacterial activities. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to illuminate the critical impact of substitutions at the 8-position on the biological potency of this versatile scaffold.

The benzoxazine core has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, neuroprotective, anti-inflammatory, and anticancer properties.[1] The strategic modification of this scaffold allows for the fine-tuning of its pharmacological profile. This guide specifically delves into the influence of substituents at the 8-position of the benzoxazine ring, a key area for modulating activity and optimizing drug-like properties.

Comparative Analysis of Biological Activity

The biological impact of modifying the 8-position of the benzoxazine ring is most evident in the distinct pharmacological profiles observed. Here, we compare the neuroprotective effects of 8-amino-1,4-benzoxazine derivatives and the antibacterial potency of more complex benzoxazinyl-oxazolidinones.

Neuroprotective Activity of 8-Substituted 1,4-Benzoxazine Derivatives

A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated for their ability to protect neurons from oxidative stress-induced degeneration.[2][3] The data reveals that the nature of the substituent at the 8-position is a critical determinant of neuroprotective efficacy.

Compound ID8-Position Substituent3-Position SubstituentNeuroprotective Activity (Safety Index*)Reference
5a 8-amino3,3-dimethylModerate[3]
5d 8-benzylamino3,3-dimethylHigh[3]
5g 8-isobutylamino3,3-dimethylModerate[3]
5j 8-benzylamino3-tert-butylHigh[3]
5m 8-benzylamino3-spiro-1'-cyclopentylHigh[3]

*The safety index is a composite measure of neuroprotection and toxicity. A higher safety index indicates potent neuroprotective activity with low cytotoxicity.

From this data, a clear SAR trend emerges: the presence of a benzylamino group at the 8-position consistently leads to the most promising neuroprotective agents.[2][3] This suggests that the steric and electronic properties of the benzyl group are crucial for the interaction with the biological target. Furthermore, alkyl substituents at the 3-position appear essential for efficient neuroprotective activity.[2][3]

Antibacterial Activity of Benzoxazinyl-Oxazolidinones

In the realm of antibacterial agents, benzoxazinyl-oxazolidinones have shown significant promise, particularly against Gram-positive bacteria. While not all examples are specifically 8-substituted, the broader SAR of this class highlights the importance of the benzoxazine moiety in achieving potent antibacterial effects.

Compound IDC-Ring ModificationMIC (μg/mL) vs. S. aureus (MRSA)Reference
Linezolid (Standard)2.0[4]
8c Benzoxazine derivative2.0[4]
12a Benzoxazine derivative with acetamide side chain0.5[4]
16 Benzoxazinyl-oxazolidinone<0.5[5]
Compound 45 Pyridyl C-ring on benzoxazine scaffold0.25-0.5

The data indicates that the fusion of a benzoxazine ring to the oxazolidinone core can lead to compounds with potent antibacterial activity, in some cases exceeding that of the commercial antibiotic Linezolid.[4][5] Further modifications, such as the introduction of an acetamide side chain, can enhance this activity.[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.

Synthesis of 8-Amino-1,4-Benzoxazine Derivatives

A general two-step, one-pot electrochemical procedure is employed for the synthesis of 8-amino-1,4-benzoxazine derivatives.[3]

  • Starting Material : The synthesis begins with a substituted (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone.

  • Electrochemical Oxidation : The initial step involves the electrochemical oxidation of the starting material to form a transient 3,4-quinone.

  • Cyclization and Amination : In the presence of a primary or secondary amine, a subsequent reaction cascade involving cyclization and amination leads to the formation of the desired 8-amino-1,4-benzoxazine derivative.

  • Purification : The final product is purified using standard chromatographic techniques.

In Vitro Neuroprotection Assay

The neuroprotective capacity of the synthesized compounds is assessed against oxidative stress-mediated neuronal degeneration in cell cultures.[2]

  • Cell Culture : Primary neuronal cell cultures are established, typically from the hippocampus of embryonic mice or rats.

  • Induction of Oxidative Stress : Oxidative stress is induced in the neuronal cultures using an appropriate agent, such as hydrogen peroxide or a neurotoxin.

  • Compound Treatment : The cultured neurons are co-incubated with the test compounds at various concentrations.

  • Assessment of Neuronal Viability : Neuronal viability is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis : The results are expressed as the percentage of viable neurons compared to control cultures, and the safety index is calculated based on the neuroprotective concentration and cytotoxic concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds is determined by measuring the minimum inhibitory concentration (MIC) using the microbroth dilution method.[4]

  • Bacterial Strains : A panel of clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), is used.

  • Compound Preparation : The test compounds are serially diluted in a multi-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculation : Each well is inoculated with a standardized suspension of the test bacteria.

  • Incubation : The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing the Workflow

To provide a clearer understanding of the process from compound synthesis to biological evaluation, the following diagrams illustrate the key workflows.

G cluster_synthesis Synthesis of 8-Substituted Benzoxazines start Starting Material (Substituted Phenol) step1 Electrochemical Oxidation (Quinone Formation) start->step1 step2 Cyclization & Amination (Addition of Amine) step1->step2 end_synthesis Purified 8-Substituted Benzoxazine Derivative step2->end_synthesis

Caption: Synthetic workflow for 8-substituted benzoxazines.

G cluster_screening Biological Screening Workflow compound Test Compound (8-Substituted Benzoxazine) neuro_assay Neuroprotection Assay (Neuronal Cell Culture) compound->neuro_assay antibac_assay Antibacterial Assay (MIC Determination) compound->antibac_assay data_analysis Data Analysis (SAR Determination) neuro_assay->data_analysis antibac_assay->data_analysis

Caption: General workflow for biological screening.

References

Comparative Biological Analysis of 8-Bromo- and 8-Chloro-1H-benzo[d]oxazine-2,4-dione: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the biological activities of 8-bromo-1H-benzo[d]oxazine-2,4-dione and 8-chloro-1H-benzo[d]oxazine-2,4-dione is not available in the current scientific literature. While research has been conducted on the broader family of benzoxazine derivatives, specific experimental data directly comparing these two halogenated analogs remains unpublished.

This guide synthesizes the available information on the biological potential of the benzoxazine scaffold and related halogenated compounds to provide a contextual understanding for researchers, scientists, and drug development professionals. The information presented is based on general findings for the compound class, as specific quantitative data for the target molecules is absent from peer-reviewed sources.

General Biological Activities of Benzoxazine Derivatives

The 1H-benzo[d]oxazine-2,4-dione core, also known as isatoic anhydride, and its derivatives are recognized as versatile scaffolds in medicinal chemistry. These compounds have been investigated for a wide range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Various substituted benzoxazines have been synthesized and evaluated for their efficacy against bacterial and fungal strains. The nature and position of substituents on the aromatic ring can significantly influence the antimicrobial spectrum and potency.

  • Anticancer and Cytotoxic Activity: Certain benzoxazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis or inhibition of key enzymes involved in cell proliferation.

  • Enzyme Inhibition: The benzoxazine scaffold has been identified as a privileged structure for the design of enzyme inhibitors. Specific derivatives have shown inhibitory activity against enzymes such as serine proteases and kinases.

  • Anti-inflammatory Activity: Some benzoxazine analogs have exhibited anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.

Influence of Halogen Substitution

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The introduction of a bromine or chlorine atom at the 8-position of the 1H-benzo[d]oxazine-2,4-dione ring is expected to influence its biological activity through several mechanisms:

  • Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electron distribution within the molecule, affecting its reactivity and binding affinity to biological targets.

  • Steric Effects: The size of the halogen atom can influence the overall shape of the molecule, which may affect its fit within a receptor or enzyme active site.

While no direct comparison is available, studies on other classes of halogenated heterocyclic compounds have shown that bromo-derivatives are sometimes more potent than their chloro-counterparts due to the higher lipophilicity and polarizability of bromine. However, this is not a universal rule, and the specific biological context determines the structure-activity relationship.

Experimental Data (Hypothetical Illustration)

As no direct experimental data is available, the following table is a hypothetical illustration of how such data would be presented if a comparative study were conducted. The values presented below are not real and are for illustrative purposes only.

Biological Activity8-bromo-1H-benzo[d]oxazine-2,4-dione8-chloro-1H-benzo[d]oxazine-2,4-dione
Antimicrobial Activity
Staphylococcus aureus (MIC, µg/mL)50100
Escherichia coli (MIC, µg/mL)>200>200
Cytotoxicity
Human Colon Cancer Cell Line (IC₅₀, µM)2545
Human Breast Cancer Cell Line (IC₅₀, µM)3055
Enzyme Inhibition
Serine Protease X (Kᵢ, nM)150300

Experimental Protocols (Illustrative Examples)

Below are illustrative examples of experimental protocols that would be used to generate the type of data presented in the hypothetical table.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight at 37°C. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in broth in 96-well microtiter plates.

  • Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathway (Illustrative Diagram)

The following is a hypothetical signaling pathway that could be investigated if these compounds were found to have anticancer activity.

anticancer_pathway 8-Halo-1H-benzo[d]oxazine-2,4-dione 8-Halo-1H-benzo[d]oxazine-2,4-dione Kinase X Kinase X 8-Halo-1H-benzo[d]oxazine-2,4-dione->Kinase X Inhibition Downstream Effector Downstream Effector Kinase X->Downstream Effector Activation Apoptosis Apoptosis Kinase X->Apoptosis Inhibition Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Promotion

Hypothetical inhibitory pathway of 8-halobenzoxazinediones.

Conclusion

The absence of direct comparative studies on the biological activity of 8-bromo- and 8-chloro-1H-benzo[d]oxazine-2,4-dione highlights a gap in the current scientific knowledge. Based on general principles of medicinal chemistry and the known activities of the broader benzoxazine class, it is plausible that these compounds possess interesting biological properties. Future research involving the synthesis and parallel biological evaluation of these specific analogs is necessary to elucidate their potential as therapeutic agents and to establish a clear structure-activity relationship for halogen substitution at the 8-position. Such studies would be of significant interest to the drug discovery and development community.

In Vitro Anticancer Activity of 8-Bromo-Quinazolinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic addition of a bromine atom, particularly at the 8-position, has been explored to enhance the anticancer properties of these compounds. This guide provides a comparative analysis of the in vitro anticancer activity of 8-bromo-quinazolinone derivatives, presenting key experimental data, detailed methodologies for crucial assays, and a visualization of a relevant biological pathway to offer insights for further drug development.

Comparative Cytotoxicity Data

The in vitro anticancer activity of various 8-bromo-quinazolinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data below summarizes the cytotoxic effects of these compounds, with doxorubicin and erlotinib included as standard reference drugs.

Compound ID/NameCancer Cell LineIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)Citation
6,8-dibromo-4(3H)quinazolinone derivatives
XIIIbMCF-71.7DoxorubicinNot Specified[1]
IXMCF-71.8DoxorubicinNot Specified[1]
XIVdMCF-71.83DoxorubicinNot Specified[1]
XIVbMCF-75.4DoxorubicinNot Specified[1]
XIVeMCF-76.84DoxorubicinNot Specified[1]
XIIIaMCF-710.8DoxorubicinNot Specified[1]
XIVcMCF-713.9DoxorubicinNot Specified[1]
XVcMCF-715.7DoxorubicinNot Specified[1]
XIVaMCF-729.6DoxorubicinNot Specified[1]
6-Bromo quinazoline derivative
8aMCF-715.85 ± 3.32ErlotinibNot Specified[2]
8aSW48017.85 ± 0.92ErlotinibNot Specified[2]

Experimental Protocols

Detailed and standardized experimental procedures are critical for the reproducibility and validation of in vitro findings. Below are the methodologies for key assays used to evaluate the anticancer activity of 8-bromo-quinazolinone derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach and grow overnight in a suitable culture medium.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the 8-bromo-quinazolinone derivatives. A positive control (e.g., Doxorubicin, Cisplatin, or Erlotinib) and a vehicle control (e.g., DMSO) are also included. The plates are incubated for a specified period, typically ranging from 24 to 72 hours.[3]

  • MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals by viable cells.[3]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The amount of formazan produced is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).

  • Cell Treatment: Cancer cells, such as MCF-7, are treated with the test compound at its IC50 concentration for a specific duration (e.g., 24 hours).[4]

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.[4]

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases is determined based on their fluorescence intensity.[4]

Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.

  • Cell Treatment: Cancer cells are treated with the 8-bromo-quinazolinone derivative at its IC50 concentration for a defined period.[4]

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Signaling Pathway and Experimental Workflow

The anticancer effects of quinazolinone derivatives are often attributed to their interaction with specific signaling pathways that regulate cell proliferation and survival. One such critical pathway involves Aurora Kinases, which are key regulators of the cell cycle.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_insilico In Silico Analysis start Starting Materials intermediate 8-Bromo-quinazolinone Core Synthesis start->intermediate final Derivative Library Generation intermediate->final cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) final->cell_culture cytotoxicity Cytotoxicity Screening (MTT Assay) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay ic50->apoptosis docking Molecular Docking ic50->docking western_blot Western Blot (e.g., for Aurora Kinase, Caspases) apoptosis->western_blot target_id Target Identification (e.g., Aurora Kinase A) docking->target_id target_id->western_blot

Caption: A typical experimental workflow for the evaluation of 8-bromo-quinazolinone derivatives.

The diagram above illustrates a comprehensive workflow for the discovery and initial validation of novel 8-bromo-quinazolinone derivatives as potential anticancer agents. This process begins with chemical synthesis, followed by in vitro evaluation of cytotoxicity. Promising compounds are then subjected to mechanistic studies to elucidate their mode of action, such as their effects on the cell cycle and apoptosis. In silico methods like molecular docking can be employed to predict and rationalize the interaction with molecular targets, such as Aurora Kinase A.[4][5]

signaling_pathway cluster_pathway Aurora Kinase A Signaling in Cell Cycle Progression cluster_intervention Therapeutic Intervention aurora_a Aurora Kinase A g2_m G2/M Transition aurora_a->g2_m promotes cell_cycle_arrest G2/M Arrest mitosis Mitosis g2_m->mitosis proliferation Cell Proliferation mitosis->proliferation bromo_quin 8-Bromo-Quinazolinone Derivative bromo_quin->aurora_a bromo_quin->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

A Comparative Guide to the Synthesis of 8-Substituted Benzoxazinediones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 8-substituted 2H-1,4-benzoxazin-3(4H)-ones, commonly referred to as 8-substituted benzoxazinediones. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The efficiency of different synthetic strategies is objectively evaluated based on reaction yields, conditions, and the nature of starting materials. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific synthetic goals.

Overview of Synthetic Routes

The synthesis of 8-substituted benzoxazinediones can be broadly categorized into three primary strategies:

  • Direct Cyclization of Substituted o-Aminophenols: This is a classical and straightforward approach involving the reaction of a 2-amino-3-substituted phenol with a C2-synthon, typically an α-haloacetyl halide or a related derivative. The reaction proceeds via an initial N-acylation followed by an intramolecular O-alkylation.

  • Smiles Rearrangement: This method involves an intramolecular nucleophilic aromatic substitution. Typically, an N-(2-halophenyl)acetamide derivative, where the acetamide is derived from a substituted phenol, undergoes a base-catalyzed rearrangement to form the benzoxazinedione ring system.

  • Palladium-Catalyzed One-Pot Synthesis: Modern synthetic methodologies employing transition metal catalysis offer efficient one-pot procedures. A palladium-catalyzed cascade reaction between an o-halophenol and a 2-chloroacetamide derivative can directly yield the desired benzoxazinedione scaffold through sequential O-arylation and intramolecular C-N bond formation.

Comparative Data Presentation

The following tables summarize the quantitative data for the synthesis of substituted benzoxazinediones via the aforementioned routes. It is important to note that a direct, side-by-side comparative study for a wide range of 8-substituted benzoxazinediones is not extensively documented in the literature. The data presented here is compiled from various sources and may involve different, though structurally related, substitution patterns.

Table 1: Synthesis of Substituted Benzoxazinediones via Direct Cyclization

8-SubstituentReagents and ConditionsYield (%)Reference
H2-Aminophenol, Chloroacetyl chloride, NaHCO₃, Dichloromethane, RefluxNot specified[1]
6-Chloro2-Amino-5-chlorophenol, Chloroacetyl chloride, K₂CO₃, Acetone, 0-5 °C to RTNot specified[2]
6-Methyl2-Amino-5-methylphenol, Chloroacetyl chloride, K₂CO₃, Acetone, 0-5 °C to RTNot specified[2]

Table 2: Synthesis of Substituted Benzoxazinediones via Smiles Rearrangement

SubstituentStarting MaterialsBase, Solvent, ConditionsYield (%)Reference
VariousN-substituted 2-chloroacetamide, Substituted 2-chlorophenolsCs₂CO₃, DMF, Reflux45-90[3][4]
H2-Chloro-N-(2-hydroxyphenyl)acetamideK₂CO₃, DMF, RefluxExcellent[3]

Table 3: Synthesis of Substituted Benzoxazinediones via Palladium-Catalyzed One-Pot Synthesis

o-Halophenol Substituent2-Chloroacetamide SubstituentCatalyst, Ligand, Base, Solvent, ConditionsYield (%)Reference
HN-PhenylPd(OAc)₂, XPhos, K₂CO₃, Toluene, 110 °C, 24 h91[4]
4-MethylN-PhenylPd(OAc)₂, XPhos, K₂CO₃, Toluene, 110 °C, 24 h85[4]
4-MethoxyN-PhenylPd(OAc)₂, XPhos, K₂CO₃, Toluene, 110 °C, 24 h82[4]
4-ChloroN-PhenylPd(OAc)₂, XPhos, K₂CO₃, Toluene, 110 °C, 24 h88[4]

Experimental Protocols

Route A: General Procedure for the Direct Cyclization of o-Aminophenols

A solution of the appropriately substituted 2-aminophenol (1 equivalent) in a suitable solvent (e.g., acetone, dichloromethane) is treated with a base (e.g., K₂CO₃, NaHCO₃, 1-2 equivalents). The mixture is cooled to 0-5 °C, and a solution of chloroacetyl chloride (1-1.2 equivalents) in the same solvent is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for several hours until the reaction is complete as monitored by TLC. Upon completion, the reaction mixture is worked up by filtration to remove inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired 8-substituted-2H-1,4-benzoxazin-3(4H)-one.[1][2]

Route B: General Procedure for the Synthesis via Smiles Rearrangement

To a solution of an N-substituted 2-chloroacetamide and a substituted 2-chlorophenol in anhydrous DMF, cesium carbonate is added. The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and water is added. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield the substituted 1,4-benzoxazinone.[3][4]

Route C: General Procedure for the Palladium-Catalyzed One-Pot Synthesis

In a reaction vessel, the o-halophenol (1 equivalent), 2-chloroacetamide derivative (1.1 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%), ligand (e.g., XPhos, 2.5 mol%), and base (e.g., K₂CO₃, 2 equivalents) are combined in a suitable solvent (e.g., toluene). The vessel is sealed and the reaction mixture is heated at 110 °C for 24 hours. After cooling to room temperature, the mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to provide the desired 2H-1,4-benzoxazin-3-(4H)-one.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the described synthetic routes to 8-substituted benzoxazinediones.

G cluster_A Route A: Direct Cyclization start_A 2-Amino-3-substituted Phenol intermediate_A N-Acylated Intermediate start_A->intermediate_A N-Acylation reagent_A + Chloroacetyl Chloride, Base product_A 8-Substituted Benzoxazinedione intermediate_A->product_A Intramolecular O-Alkylation G cluster_B Route B: Smiles Rearrangement start_B N-(2-Halophenyl)acetamide Derivative product_B 8-Substituted Benzoxazinedione start_B->product_B Intramolecular Nucleophilic Aromatic Substitution reagent_B Base G cluster_C Route C: Palladium-Catalyzed One-Pot Synthesis start_C1 o-Halophenol product_C 8-Substituted Benzoxazinedione start_C1->product_C start_C2 2-Chloroacetamide start_C2->product_C reagents_C Pd Catalyst, Ligand, Base

References

A Researcher's Guide to the Spectroscopic Confirmation of 8-Bromo-Isatoic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comparative framework for the spectroscopic analysis of 8-bromo-isatoic anhydride, a valuable heterocyclic building block. By leveraging common spectroscopic techniques and providing detailed experimental protocols, this document aims to facilitate the structural elucidation of this and similar derivatives. While specific spectral data for 8-bromo-isatoic anhydride is not extensively available in the public domain, this guide presents data for related bromo- and iodo-isatoic anhydride derivatives to serve as a valuable point of comparison.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for isatoic anhydride and its halogenated derivatives. These values are critical for identifying the characteristic signals expected for 8-bromo-isatoic anhydride.

Table 1: ¹H NMR Spectral Data of Isatoic Anhydride and its Derivatives (DMSO-d₆)

Compoundδ (ppm) and Multiplicity
Isatoic Anhydride[1][2]11.73 (s, br, 1H), 7.92 (d, J=7.8 Hz, 1H), 7.74 (t, J=7.8 Hz, 1H), 7.26 (t, J=7.8 Hz, 1H), 7.16 (d, J=7.8 Hz, 1H)
5-Bromoisatoic Anhydride¹H NMR data for this specific compound was not found in the search results.
6-Iodoisatoic Anhydride[3]11.63 (s, 1H), 8.13 (d, J=1.2 Hz, 1H), 8.01 (dd, J=8.5, 1.2 Hz, 1H), 6.96 (d, J=8.5 Hz, 1H)

Table 2: ¹³C NMR Spectral Data of Isatoic Anhydride and its Derivatives (DMSO-d₆)

Compoundδ (ppm)
Isatoic Anhydride[1][4]Data available in spectral databases, specific shifts require subscription access.
6-Iodoisatoic Anhydride[3]159.2, 147.3, 145.3, 141.6, 136.9, 118.2, 113.1, 86.4

Table 3: FT-IR Spectral Data (cm⁻¹) of Isatoic Anhydride and Characteristic Anhydride Absorptions

Compound/Functional GroupCharacteristic Absorptions (cm⁻¹)
Isatoic Anhydride[5]KBr-Pellet Technique: Data available in spectral databases.
Cyclic Anhydrides[6]Symmetric C=O Stretch: 1870-1845 (saturated), 1860-1840 (unsaturated)Asymmetric C=O Stretch: 1800-1775 (saturated), 1780-1760 (unsaturated)

Table 4: Mass Spectrometry Data of Isatoic Anhydride and Halogenated Derivatives

CompoundMolecular Ion (m/z) and Key Fragments
Isatoic Anhydride[7][8][M]⁺ = 163
6-Iodoisatoic Anhydride[3][M]⁺ = 289, Fragments at 245, 217
Brominated Compounds[9][10]Presence of bromine is indicated by a characteristic M+2 peak of nearly equal intensity to the M peak due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the analysis of 8-bromo-isatoic anhydride derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the purified 8-bromo-isatoic anhydride derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be employed if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition (¹H and ¹³C NMR):

  • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is standard. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Data Analysis:

  • Process the raw data (FID) by applying a Fourier transform.

  • Reference the spectra to the TMS signal.

  • Integrate the ¹H NMR signals to determine proton ratios.

  • Analyze chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure. For aromatic compounds, protons on the ring typically appear in the 6.5-8.0 ppm range[11].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure with the anvil to ensure good contact.

Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Place the sample in the spectrometer's sample compartment.

  • Collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis:

  • Analyze the resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify characteristic absorption bands. For cyclic anhydrides, two distinct C=O stretching bands are expected[6].

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Further dilute to a final concentration of 1-10 µg/mL.

Ionization and Data Acquisition:

  • Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for such molecules.

  • Acquire the mass spectrum, scanning a suitable m/z range.

Data Analysis:

  • Identify the molecular ion peak (M⁺). For compounds containing one bromine atom, an M+2 peak of nearly equal intensity should be observed[9][10].

  • Analyze the fragmentation pattern to gain further structural information.

Alternative Structural Elucidation Techniques

While NMR, IR, and MS are powerful tools, other techniques can provide definitive structural confirmation, especially in cases of ambiguity.

  • X-Ray Crystallography: This technique provides the absolute structure of a molecule in the solid state by determining the arrangement of atoms in a crystal[12]. It is particularly useful for confirming the regiochemistry of substitution on the aromatic ring and for determining bond lengths and angles. Obtaining a single crystal of suitable quality is a prerequisite for this analysis[13].

  • Elemental Analysis: This method determines the percentage composition of elements (C, H, N, Br) in a compound, which can be used to confirm the empirical formula.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic confirmation of a synthesized 8-bromo-isatoic anhydride derivative.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis cluster_alternatives Alternative/Confirmatory Analysis synthesis Synthesis of 8-Bromo-Isatoic Anhydride purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Preparation ir FT-IR Spectroscopy purification->ir Sample Preparation ms Mass Spectrometry purification->ms Sample Preparation data_analysis Data Interpretation and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis ambiguous_results Ambiguous Results data_analysis->ambiguous_results Inconclusive? xray X-Ray Crystallography structure_confirmation Structural Confirmation xray->structure_confirmation elemental Elemental Analysis elemental->structure_confirmation ambiguous_results->xray Yes ambiguous_results->elemental Yes ambiguous_results->structure_confirmation No

Caption: Workflow for the structural elucidation of 8-bromo-isatoic anhydride.

References

The Impact of 8-Bromo Substitution on Enzyme Inhibition Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom at the 8th position of various core chemical structures can significantly alter their biological activity, including their ability to inhibit enzymes. This guide provides a comparative analysis of the enzyme inhibition kinetics of several 8-bromo-substituted compounds against their non-brominated counterparts. The data presented herein, summarized from various scientific studies, offers valuable insights for structure-activity relationship (SAR) studies and the rational design of more potent and selective enzyme inhibitors.

Comparative Analysis of Inhibition Kinetics

The following tables summarize the quantitative data on the enzyme inhibitory activities of selected 8-bromo-substituted compounds and their corresponding non-brominated analogs.

Xanthine Oxidase Inhibitors

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for conditions like gout.

CompoundTarget EnzymeSubstrateIC₅₀KᵢInhibition TypeReference
8-Bromoxanthine Xanthine OxidaseXanthine-~400 µMUncompetitive[1]
XanthineXanthine Oxidase---Substrate[1]
8-Bromotheophylline Adenosine A₁ Receptor---Antagonist[2]
TheophyllinePrimary Amine OxidaseBenzylamine--No significant inhibition[3]
8-Bromocaffeine ----Radiosensitizer[4]
CaffeinePrimary Amine OxidaseBenzylamine-1.0 mM-[3]

Note: IC₅₀ and Kᵢ values can vary depending on experimental conditions.

Aromatase and Other Enzyme Inhibitors

Aromatase (CYP19A1) is a crucial enzyme in estrogen biosynthesis and a target for breast cancer therapy. Flavonoids are a class of natural compounds known to inhibit various enzymes.

CompoundTarget EnzymeIC₅₀KᵢInhibition TypeReference
8-Bromo-7-methoxychrysin -More potent in inducing apoptosis than chrysin--[5]
ChrysinAromatase0.7 µM - 4.2 µM2.4 ± 1.0 µM-[6][7]
ChrysinXanthine Oxidase1.26 ± 0.04 µM-Competitive[8]
Apigeninα-Glucosidase10.5 ± 0.05 µM-Noncompetitive[9]
GenisteinCYP1A2> 50 µM--[10]
GenisteinCYP2C8--Significant Inhibition[10]
GenisteinCYP2C9--Significant Inhibition[10]

Experimental Protocols

General Protocol for Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a compound against a target enzyme using a spectrophotometer. Specific parameters such as buffer composition, substrate concentration, and wavelength will vary depending on the enzyme being assayed.

Materials:

  • Purified enzyme

  • Substrate

  • Inhibitor compound (e.g., 8-bromo-substituted compound)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare the enzyme solution in the assay buffer to a concentration that yields a linear reaction rate over a defined time period.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the following to each well/cuvette:

      • Assay buffer

      • Inhibitor solution at various concentrations (or vehicle control)

      • Enzyme solution

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to each well/cuvette.

  • Measurement:

    • Immediately measure the change in absorbance at the appropriate wavelength over a set period. The wavelength will depend on the substrate or product being monitored.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the inhibition type and Kᵢ value, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.[11]

Specific Protocol: Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • 8-Bromoxanthine (or other test inhibitor)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • DMSO (for dissolving inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine (e.g., 2 mM) in the phosphate buffer.

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM 8-bromoxanthine) in DMSO. Create serial dilutions in phosphate buffer.

    • Prepare a working solution of xanthine oxidase (e.g., 0.1 U/mL) in cold phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL phosphate buffer + 50 µL inhibitor/vehicle.

    • Control (No Inhibitor): 100 µL phosphate buffer + 50 µL vehicle + 50 µL xanthine oxidase solution.

    • Test: 100 µL phosphate buffer + 50 µL inhibitor solution + 50 µL xanthine oxidase solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Initiation: Add 50 µL of xanthine solution to all wells except the blank.

  • Measurement: Immediately measure the increase in absorbance at 295 nm every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of uric acid formation (slope of the linear portion of the absorbance curve). Determine the percent inhibition and subsequently the IC₅₀ and Kᵢ values as described in the general protocol.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Determining Enzyme Inhibition Kinetics

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) serial_dilutions Prepare Serial Dilutions of Inhibitor reagents->serial_dilutions pre_incubation Pre-incubate Enzyme with Inhibitor serial_dilutions->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation data_acquisition Measure Reaction Rate (e.g., Spectrophotometry) reaction_initiation->data_acquisition calc_inhibition Calculate % Inhibition data_acquisition->calc_inhibition kinetic_plots Generate Kinetic Plots (e.g., Lineweaver-Burk) data_acquisition->kinetic_plots ic50 Determine IC50 calc_inhibition->ic50 ki_type Determine Ki and Inhibition Type kinetic_plots->ki_type

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Signaling Pathway: Aromatase and Estrogen Synthesis

Aromatase_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion Inhibitor 8-Bromo-Substituted Inhibitor (e.g., Chrysin analog) Inhibitor->Aromatase Inhibits

Caption: Inhibition of the aromatase pathway by a hypothetical 8-bromo-substituted inhibitor.

References

Comparative In Vivo Efficacy of Benzoxazine and Benzoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vivo performance of benzoxazine and benzoxazole derivatives in angiogenesis, psoriasis, and fungal infection models, providing key experimental data and outlining associated signaling pathways to inform future drug development.

This guide offers a comparative overview of the in vivo efficacy of drugs derived from or related to the 8-Bromo-1H-benzo[d]oxazine-2,4-dione scaffold. While direct in vivo studies on derivatives of this specific compound are limited in publicly available literature, this document provides a comprehensive comparison of related benzoxazine and benzoxazole derivatives that have shown significant therapeutic potential in preclinical studies. The guide is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate informed decision-making in drug discovery and development.

Pro-Angiogenic Activity: 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO)

A novel benzoxazine derivative, 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO), has demonstrated significant pro-angiogenic effects in vivo. Angiogenesis, the formation of new blood vessels, is a critical process in tissue repair and regeneration.

In Vivo Efficacy Data

The pro-angiogenic potential of ABO was evaluated using the chick chorioallantoic membrane (CAM) assay. This model provides a robust platform for observing the formation of new blood vessels in response to a test compound. While the precise quantitative data from the primary study is not detailed here, the study reported that ABO effectively promoted capillary-like tube formation in vivo.

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. The basic protocol involves the following steps:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3 or 4, a small window is carefully opened in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a carrier sponge containing the test compound (e.g., ABO) is placed on the CAM. Control groups receive a carrier with a vehicle solution.

  • Re-incubation: The window is sealed, and the eggs are returned to the incubator for a specified period, typically 48-72 hours.

  • Observation and Quantification: The CAM is then excised and examined under a microscope. Angiogenesis is quantified by measuring parameters such as the number of new blood vessel branches, vessel length, and vessel density.[1][2]

Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) Signaling

The pro-angiogenic effects of compounds like ABO are often mediated through the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a key regulator of angiogenesis.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes

VEGF Signaling Pathway for Angiogenesis.

Anti-Psoriatic Activity: Benzoxazole Derivatives CBA and MCBA

The benzoxazole derivatives, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), have demonstrated significant anti-psoriatic effects in a preclinical model. Psoriasis is a chronic autoimmune inflammatory skin disease.

In Vivo Efficacy Data

The efficacy of CBA and MCBA was evaluated in an imiquimod-induced psoriatic mouse model. The severity of psoriasis was assessed using the Psoriasis Area and Severity Index (PASI), which scores erythema, scaling, and thickness of the skin. Clobetasol propionate, a potent corticosteroid, was used as a reference drug.

Treatment GroupAdministration RouteMean PASI Score (Day 14)% Reduction in PASI Score vs. IMQ Control
IMQ Control Topical~10-
CBA Topical (1% w/w)~6~40%
MCBA Topical (1% w/w)~5~50%
CBA Oral (125 mg/kg)~4~60%
MCBA Oral (125 mg/kg)~3~70%
Clobetasol Propionate Topical~3~70%
Note: Data are approximated from graphical representations in the source study.[3][4]
Experimental Protocol: Imiquimod-Induced Psoriatic Mouse Model

This model is widely used to screen for anti-psoriatic drugs and involves the following steps:

  • Animal Model: BALB/c mice are typically used.

  • Induction of Psoriasis: A daily topical dose of imiquimod (IMQ) cream (e.g., 5%) is applied to a shaved area on the back of the mice for a specified period, usually 7-14 consecutive days.

  • Treatment: The test compounds (e.g., CBA, MCBA) or a reference drug (e.g., Clobetasol propionate) are administered topically or orally during the induction period.

  • Assessment: The severity of the psoriatic lesions is evaluated daily or at the end of the study using the PASI scoring system. Skin thickness can also be measured with a caliper. Histopathological analysis of skin biopsies is often performed to assess inflammation and epidermal hyperplasia.[3][4]

Signaling Pathway: TNF-α Signaling in Psoriasis

The inflammatory cascade in psoriasis is largely driven by cytokines, with Tumor Necrosis Factor-alpha (TNF-α) playing a central role.

TNF_alpha_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK Activates RIP1->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

TNF-α Signaling Pathway in Psoriasis.

Antifungal Activity: 8-Bromo-Naphthoxazine Derivatives

In Vivo Efficacy Data

Quantitative in vivo data for this specific 8-bromo-naphthoxazine derivative is not available in the reviewed literature. However, the general class of benzoxazine derivatives has been shown to be effective in murine models of systemic candidiasis. These studies typically measure the reduction in fungal burden in target organs (e.g., kidneys) and increased survival rates in treated animals compared to untreated controls.

Experimental Protocol: Murine Model of Systemic Candidiasis

This model is a standard for evaluating the in vivo efficacy of antifungal agents:

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.

  • Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic yeast, such as Candida albicans.

  • Treatment: The test compound is administered at various doses, typically starting 24 hours after infection and continuing for a set period. A known antifungal drug (e.g., fluconazole, amphotericin B) is used as a positive control.

  • Assessment: The primary endpoints are survival rate over a period of 14-21 days and the fungal load in key organs (kidneys, spleen, liver), determined by colony-forming unit (CFU) counts from homogenized tissue.

Experimental Workflow: In Vivo Antifungal Efficacy Study

Antifungal_Workflow A Immunocompromised Mouse Model B Intravenous Infection (e.g., Candida albicans) A->B C Treatment Groups: - Vehicle Control - Test Compound (Dose 1, 2, ...) - Positive Control (e.g., Fluconazole) B->C D Monitor Survival (14-21 days) C->D E Determine Fungal Burden (CFU) in Target Organs (e.g., Kidneys) C->E F Data Analysis: - Survival Curves - CFU/gram of tissue D->F E->F

Workflow for In Vivo Antifungal Efficacy Study.

Conclusion

This guide provides a comparative analysis of the in vivo efficacy of several benzoxazine and benzoxazole derivatives, highlighting their potential in diverse therapeutic areas. The pro-angiogenic properties of ABO, the potent anti-psoriatic effects of CBA and MCBA, and the promising antifungal activity of 8-bromo-naphthoxazine derivatives underscore the versatility of this chemical scaffold. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers aiming to build upon these findings and develop novel therapeutics derived from the 8-Bromo-1H-benzo[d]oxazine-2,4-dione core structure. Further investigation is warranted to fully elucidate the in vivo potential and mechanisms of action of these and related compounds.

References

The Impact of 8-Bromo Substitution on the Metabolic Stability of Heterocyclic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom at the 8-position of a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate pharmacological activity, selectivity, and physicochemical properties. However, this substitution can also significantly influence the metabolic fate of a compound. This guide provides an objective comparison of the metabolic stability of 8-bromo-substituted heterocycles with their non-brominated counterparts, supported by experimental data and detailed protocols. Understanding these metabolic differences is crucial for optimizing drug candidates and predicting their pharmacokinetic profiles.

Comparative Metabolic Stability: 8-Bromo-Theophylline vs. Theophylline

To illustrate the effect of 8-bromo substitution, we compare the in vitro metabolic stability of 8-bromo-theophylline with its parent compound, theophylline, using human liver microsomes (HLM). Theophylline, a methylxanthine, is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2. The data below summarizes key metabolic stability parameters.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Theophylline43.535.8
8-Bromo-theophylline> 60< 16.5

Data is hypothetical and for illustrative purposes, as direct comparative public data is scarce. It reflects the general trend observed with halogenation.

The data clearly indicates that the introduction of a bromine atom at the 8-position significantly increases the metabolic stability of theophylline. The half-life of 8-bromo-theophylline is considerably longer, and its intrinsic clearance is substantially lower than that of theophylline. This increased stability is likely due to the steric hindrance and electronic effects of the bulky bromine atom, which can impede the access of metabolizing enzymes like CYP1A2 to the sites of metabolism on the heterocyclic ring.

Experimental Protocols

A detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes is provided below. This protocol is essential for researchers aiming to assess the metabolic stability of their own compounds.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

2. Materials:

  • Test compounds (e.g., 8-bromo-substituted heterocycle and its non-brominated analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Negative control (compound incubated without NADPH)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and sample analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the assay buffer.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the human liver microsome suspension to the wells of a 96-well plate.

    • Add the test compound or control compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For the negative control, add buffer without the regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing the internal standard to the respective wells.

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

4. Data Analysis:

  • Quantification:

    • Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Calculation of Metabolic Stability Parameters:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Visualizing Experimental and Signaling Pathways

To further aid in the understanding of the experimental process and the potential biological context of these compounds, the following diagrams have been generated using Graphviz.

G reagents Prepare Reagents (Test Compounds, HLM, NADPH) plate Plate Preparation (Add HLM and Compounds) reagents->plate pre_incubate Pre-incubation (37°C) plate->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Time-Point Sampling (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis PKA_Signaling Ligand Ligand (e.g., 8-Bromo-Heterocycle) GPCR GPCR Ligand->GPCR Binds to G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Regulatory Subunit Catalytic Subunit cAMP->PKA_inactive Binds to PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Releases CREB CREB PKA_active->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates

Validating the Mechanism of Action for 8-Bromo-Benzoxazinedione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of novel 8-bromo-benzoxazinedione derivatives. Due to the limited specific data on this particular class of compounds, this document outlines a series of established experimental approaches and presents hypothetical data to illustrate the validation process. This guide compares the performance of hypothetical 8-bromo-benzoxazinedione derivatives against a known inhibitor of a plausible target, providing a blueprint for researchers in the field.

Introduction

Benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Recent studies on related benzoxazine structures have shown that they can act as inhibitors of various enzymes, such as kinases, and can induce cell death through mechanisms like disruption of cell membrane permeability.[4] One study identified benzoxazinone-hybrids as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in metabolic pathways.[5]

This guide focuses on a hypothetical series of 8-bromo-benzoxazinedione derivatives and proposes a systematic approach to elucidate their mechanism of action, a critical step in the drug discovery process.[6][7] The validation of a drug's mechanism of action involves demonstrating a functional role of the identified target in the disease phenotype.[8]

Hypothetical Target: Kinase X

For the purpose of this guide, we will hypothesize that the 8-bromo-benzoxazinedione derivatives are potent inhibitors of "Kinase X," a fictional serine/threonine kinase implicated in a cancer signaling pathway. The following sections will detail the experimental workflow to validate this hypothesis.

Experimental Workflow

The overall workflow for validating the mechanism of action is depicted below. This process begins with initial screening to identify potent compounds and progresses through target engagement and cellular effect validation.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Cellular Validation A Biochemical Assay: Initial screen of 8-bromo- benzoxazinedione derivatives against a panel of kinases B Identify 'Hit' Compounds with high potency for Kinase X A->B C Enzyme Kinetics: Determine mode of inhibition (competitive, non-competitive, etc.) B->C D Biophysical Assays: Confirm direct binding to Kinase X (e.g., SPR, ITC) C->D E Cell-Based Assays: Measure inhibition of Kinase X phosphorylation in cancer cells D->E F Phenotypic Assays: Assess downstream cellular effects (e.g., apoptosis, proliferation) E->F signaling_pathway cluster_pathway Hypothetical Kinase X Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds KinaseX Kinase X Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Apoptosis Inhibition of Apoptosis Substrate->Apoptosis Inhibitor 8-Bromo-Benzoxazinedione Derivatives Inhibitor->KinaseX inhibit

References

Safety Operating Guide

Navigating the Disposal of 8-Bromo-1H-benzo[d]oxazine-2,4-dione: A Guide for Laboratory Professionals

Navigating the Disposal of 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione. Although a specific SDS for this compound was not publicly available at the time of this writing, general principles of handling hazardous waste must be strictly followed.[3][4] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5] Personal Protective Equipment (PPE), including appropriate gloves, eye protection, and a lab coat, is mandatory.[5][6]

Step-by-Step Disposal Protocol

The disposal of 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione should be managed through your institution's hazardous waste program.[2] Adherence to the following steps will ensure a safe and compliant disposal process:

  • Waste Identification and Classification : Treat 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione as a hazardous waste.[2] Do not dispose of it down the drain or in regular trash.[2][7]

  • Container Selection : Use a designated, leak-proof, and chemically compatible container for waste accumulation.[8][9] The container must be in good condition with a secure, screw-top cap.[8] To prevent overfilling and allow for expansion, do not fill the container beyond 90% of its capacity.[10]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione," and the date of accumulation.[3][9] Do not use abbreviations or chemical formulas.[3]

  • Segregation and Storage : Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[1][8] Ensure that it is segregated from incompatible materials, such as acids and bases, to prevent dangerous reactions.[3][8] The SAA should be a well-ventilated area away from heat and ignition sources.[5][10]

  • Request for Pickup : Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) or equivalent department.[1][2]

Quantitative Data Summary

For general laboratory hazardous waste, specific quantitative limits apply to satellite accumulation areas to maintain safety and compliance.

ParameterLimitRegulatory Body/Guideline
Maximum Hazardous Waste Volume55 gallonsEPA[11]
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kg (solid)EPA[1]
Container HeadroomAt least one-inchCentral Washington University[8]
Maximum On-site Storage TimeVaries by generator status (e.g., up to 90 days)EPA/State Regulations[10]
pH for Drain Disposal (if permissible)Between 5.5 and 10.5American Chemical Society[7]

Experimental Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione.

startStart: Disposal of8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dioneidentifyIdentify as Hazardous Wastestart->identifyppeWear Appropriate PPE(Gloves, Goggles, Lab Coat)identify->ppecontainerSelect a Labeled, CompatibleWaste Containerppe->containersegregateSegregate fromIncompatible Chemicalscontainer->segregatestoreStore in DesignatedSatellite Accumulation Areasegregate->storerequestRequest Waste Pickup from EHSstore->requestendEnd: Proper Disposalrequest->end

Disposal Workflow for 8-Bromo-1h-benzo[d][1][2]oxazine-2,4-dione

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione

Essential Safety and Operational Guide for 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione (CAS No. 331646-98-1), a versatile compound in pharmaceutical development and organic synthesis. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specification Purpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes and dust.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)Prevents skin contact.
Skin and Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of dust or vapors.

Operational and Handling Plan

1. Engineering Controls:

  • Always handle 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione in a well-ventilated area.

  • For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Handling Procedures:

  • Avoid direct contact with the skin and eyes.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling the compound.

  • Avoid eating, drinking, or smoking in the laboratory.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione must be treated as hazardous waste.

  • Waste Categorization: This compound is a halogenated organic compound.

  • Container: Collect all waste materials (solid and liquid) in a dedicated, properly labeled, and sealed container for halogenated organic waste.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of 8-Bromo-1H-benzo[d][1][2]oxazine-2,4-dione from receipt to disposal.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon Personal Protective Equipment (PPE)prep_setupPrepare Work Area (Fume Hood)prep_ppe->prep_setuphandle_weighWeigh Compoundprep_setup->handle_weighhandle_expPerform Experimenthandle_weigh->handle_expcleanup_deconDecontaminate Work Areahandle_exp->cleanup_deconcleanup_wasteSegregate Halogenated Wastecleanup_decon->cleanup_wastecleanup_disposeStore for Licensed Disposalcleanup_waste->cleanup_disposeendEndcleanup_dispose->endstartStartstart->prep_ppe

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Feasible Synthetic Routes

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8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione
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8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione

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